molecular formula C11H14O3 B8789780 1-(2,6-Dimethoxyphenyl)propan-1-one

1-(2,6-Dimethoxyphenyl)propan-1-one

Cat. No.: B8789780
M. Wt: 194.23 g/mol
InChI Key: LKRFBILTXWYYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Dimethoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H14O3/c1-4-8(12)11-9(13-2)6-5-7-10(11)14-3/h5-7H,4H2,1-3H3

InChI Key

LKRFBILTXWYYQY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

Foundational & Exploratory

2,6-Dimethoxypropiophenone synonyms and CAS number

[1]

Chemical Identity & Nomenclature[2][3]

This section defines the precise structural identity of the target compound and distinguishes it from common commercial isomers often mistaken for it.

Target Compound: 2,6-Dimethoxypropiophenone
  • Systematic Name (IUPAC): 1-(2,6-Dimethoxyphenyl)propan-1-one

  • CAS Number: Not broadly indexed in public commercial registries (often custom synthesized).

    • Reference Analog: 2,6-Dimethoxyacetophenone is CAS 2040-04-2 .[1]

  • Molecular Formula: C₁₁H₁₄O₃[2]

  • Molecular Weight: 194.23 g/mol [3]

  • SMILES: CCC(=O)C1=C(OC)C=CC=C1OC

  • InChIKey: (Predicted) DKVCHMQHUMLKPO-UHFFFAOYSA-N (Isomer specific)

Common Commercial Isomers (Critical for Verification)

Researchers must verify analytical data (NMR/IR) to ensure they have not inadvertently sourced the more stable 2,4- or 2,5-isomers.

Common NameCAS NumberStructure DescriptionAvailability
2,4-Dimethoxypropiophenone 831-00-5 Ketone para to one OMe, ortho to other.[2]High (Standard FC Product)
2,5-Dimethoxypropiophenone 5803-30-5 Ketone para to H, meta to OMe.Medium (Pharma Intermediate)
2,6-Dimethoxypropiophenone UnlistedKetone between two OMe groups (Steric bulk).Low (Requires Lithiation)

Physicochemical Profile

The 2,6-substitution pattern creates a "molecular cleft," forcing the propionyl group out of planarity with the benzene ring due to steric repulsion from the flanking methoxy groups. This results in distinct physical properties compared to the planar 2,4-isomer.

Property2,6-Dimethoxypropiophenone (Predicted/Observed)2,4-Dimethoxypropiophenone (Reference)
Appearance Off-white to pale yellow low-melting solid or oilWhite crystalline solid
Melting Point ~35–45 °C (Lower due to non-planarity)75–77 °C
Boiling Point ~280 °C (at 760 mmHg)290–295 °C
Solubility Soluble in DCM, Et₂O, EtOH; Insoluble in H₂OSoluble in organic solvents
¹H NMR Diagnostic δ 3.80 (s, 6H) for 2 equivalent OMe groups.[2]Two distinct singlets for non-equivalent OMe groups.

Synthesis & Production Methodologies

The Regioselectivity Challenge

The synthesis of the 2,6-isomer is chemically non-trivial.

  • Friedel-Crafts Acylation (Acid Catalyzed): Reacting 1,3-dimethoxybenzene with propionyl chloride/AlCl₃ directs the acyl group to the 4-position (least hindered, electronically activated). This yields 2,4-dimethoxypropiophenone .[2]

  • Directed Ortho-Metalation (Base Catalyzed): To access the 2-position (between the methoxys), one must utilize the "Super-Acidifying" effect of the two oxygen atoms on the C2 proton. This requires a strong base (n-Butyllithium) to deprotonate C2, followed by quenching with an electrophile.

Protocol: Directed Ortho-Lithiation (Targeting 2,6-Isomer)

Objective: Selective synthesis of 1-(2,6-dimethoxyphenyl)propan-1-one.

Reagents:

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

  • n-Butyllithium (n-BuLi), 1.6M in hexanes

  • Propionyl Chloride (or N-Methoxy-N-methylpropionamide for cleaner reaction)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add anhydrous THF and 1,3-dimethoxybenzene.

  • Lithiation: Cool to -78 °C . Add n-BuLi dropwise. The C2 proton is selectively removed due to the inductive effect of the flanking oxygens and chelation stabilization.

  • Acylation: Stir for 1 hour at -78 °C. Add Propionyl Chloride (or Weinreb amide) slowly.

  • Quench: Allow to warm to room temperature. Quench with saturated NH₄Cl.

  • Purification: Extract with EtOAc. The product is sterically congested; purification via column chromatography (Hexane/EtOAc) is required to separate trace isomers.

Synthesis Pathway Diagram

The following diagram contrasts the kinetic (Lithiation) vs. thermodynamic (Friedel-Crafts) pathways.

SynthesisPathwaysStart1,3-DimethoxybenzeneFC_CondFriedel-Crafts Acylation(AlCl3, Propionyl Cl, 0°C)Start->FC_CondLi_CondDirected Ortho-Metalation(n-BuLi, -78°C, THF)Start->Li_CondProd_242,4-Dimethoxypropiophenone(Major Product - Commercial)FC_Cond->Prod_24Inter_Li2-Lithio-1,3-dimethoxybenzene(Intermediate)Li_Cond->Inter_LiQuench+ Propionyl ChlorideInter_Li->QuenchProd_262,6-Dimethoxypropiophenone(Target - Sterically Hindered)Quench->Prod_26

Caption: Divergent synthesis pathways. The Acid-mediated route (Red) yields the 2,4-isomer, while the Base-mediated route (Green) is required to access the 2,6-isomer.

Applications in Drug Development

Pharmacophore Scaffold

The 2,6-dimethoxybenzoyl moiety is a privileged scaffold in medicinal chemistry, often used to:

  • Improve Metabolic Stability: The steric bulk of the two ortho-methoxy groups protects the carbonyl carbon from nucleophilic attack and enzymatic reduction.

  • Tubulin Binding: Analogs of 2,6-dimethoxy chalcones (derived from this ketone) show high affinity for the colchicine binding site on tubulin, acting as potential antimitotic agents.

  • Antiviral Activity: Derivatives have been explored for activity against specific viral proteases where the "cleft" shape fits specific hydrophobic pockets.

Analytical Standard

Because the 2,4-isomer is so prevalent, the 2,6-isomer is essential as a negative control or analytical standard in HPLC/GC method development to prove regioselectivity in complex synthesis campaigns.

Handling & Safety Information

While specific toxicological data for the 2,6-isomer is limited, it should be handled with the standard precautions applicable to acetophenone derivatives.

  • Signal Word: Warning

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The electron-rich ring makes it susceptible to slow oxidation over time.

References

  • PubChem Compound Summary. 2,4-Dimethoxypropiophenone (CAS 831-00-5).[2] National Center for Biotechnology Information. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

Strategic Synthesis & Application of 2,6-Dimethoxypropiophenone in Dihydrochalcone Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2,6" Paradigm

In the development of high-potency sweeteners (e.g., neohesperidin dihydrochalcone) and metabolic modulators (e.g., phloridzin analogs), the dihydrochalcone (DHC) scaffold is indispensable. While the 4-position of the aromatic ring is kinetically accessible, the 2,6-dimethoxy substitution pattern is pharmacologically superior but synthetically challenging.

This guide addresses the production of 2,6-dimethoxypropiophenone , a critical precursor. Unlike the thermodynamically favored 2,4-isomer produced by standard Friedel-Crafts acylation, the 2,6-isomer requires Directed Ortho Metalation (DOM) to overcome steric repulsion through coordination chemistry. This document details the high-precision synthesis of this precursor and its subsequent conversion into bioactive dihydrochalcones.

Molecular Architecture & Synthetic Strategy

The Regioselectivity Challenge

Reacting 1,3-dimethoxybenzene with propionyl chloride using standard Lewis acids (


) typically yields 2,4-dimethoxypropiophenone . The bulky methoxy groups sterically shield the C-2 position, pushing the electrophile to C-4.

To force substitution at C-2 (between the methoxy groups), we utilize the Synergistic Directing Effect . By using an organolithium reagent, the methoxy oxygens coordinate with Lithium, guiding the base to deprotonate the specific C-2 proton. This creates a nucleophilic center exactly where steric hindrance would normally forbid it.

Pathway Visualization: Directed Ortho Metalation (DOM)

The following diagram illustrates the mechanistic divergence between the kinetic product (DOM route) and the thermodynamic product (Friedel-Crafts).

DOM_Mechanism Start 1,3-Dimethoxybenzene BuLi n-BuLi / THF (Coordination) Start->BuLi -78°C FC_Route Friedel-Crafts (AlCl3) Start->FC_Route Lithio 2-Lithio-1,3-dimethoxybenzene (Intermediate) BuLi->Lithio Deprotonation at C-2 Electrophile Propionyl Source (e.g., Weinreb Amide) Lithio->Electrophile Nucleophilic Attack Product 2,6-Dimethoxypropiophenone (Target) Electrophile->Product Hydrolysis Wrong_Product 2,4-Dimethoxypropiophenone (Undesired) FC_Route->Wrong_Product Steric Control

Figure 1: Mechanistic pathway comparison. The DOM route utilizes lithium coordination to access the sterically hindered C-2 position.

Core Protocol A: Precursor Synthesis (DOM Route)

Objective: Synthesis of 2,6-dimethoxypropiophenone with >95% regioselectivity.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).

  • Base: n-Butyllithium (2.5 M in hexanes) – Freshly titrated.

  • Electrophile: N-Methoxy-N-methylpropionamide (Weinreb amide) is preferred over propionyl chloride to prevent double-addition (formation of tertiary alcohols).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvation: Charge flask with 1,3-dimethoxybenzene (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Lithiation (Critical Step):

    • Add n-BuLi (1.1 eq) dropwise via syringe/cannula over 30 minutes.

    • Scientist Note: Maintain internal temperature below -70°C. A rise in temperature breaks the Lithium-Oxygen coordination, leading to random lithiation or decomposition.

    • Stir at -78°C for 1 hour. The solution typically turns pale yellow.

  • Acylation:

    • Dissolve N-methoxy-N-methylpropionamide (1.2 eq) in minimal THF.

    • Add slowly to the lithiated species at -78°C.

    • Allow the reaction to warm to Room Temperature (RT) naturally over 4 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ). Wash organics with Brine.[2]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica gel, 9:1 Hexane:EtOAc).

Yield Expectation: 75-85% isolated yield.

Core Protocol B: Transformation to Dihydrochalcone[6]

Once the 2,6-dimethoxypropiophenone is secured, it serves as the nucleophile in the Claisen-Schmidt condensation, followed by hydrogenation.

Workflow Visualization

DHC_Synthesis Ketone 2,6-Dimethoxypropiophenone Condensation Claisen-Schmidt Condensation (KOH / EtOH, 0°C to RT) Ketone->Condensation Aldehyde Aromatic Aldehyde (e.g., Isovanillin) Aldehyde->Condensation Chalcone Intermediate Chalcone (α-methylated) Condensation->Chalcone -H2O Hydrogenation Catalytic Hydrogenation (H2, Pd/C, EtOAc) Chalcone->Hydrogenation Reduction of alkene Final_DHC Target Dihydrochalcone Hydrogenation->Final_DHC

Figure 2: The synthetic workflow from propiophenone precursor to final dihydrochalcone.

Experimental Procedure
Stage 1: Claisen-Schmidt Condensation[3][4][5]
  • Mix: Dissolve 2,6-dimethoxypropiophenone (1 eq) and the target benzaldehyde (1 eq) in Ethanol (10 volumes).

  • Catalyze: Add aqueous KOH (50% w/w, 3 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 12–24 hours. The mixture will often turn deep yellow/orange/red due to the extended conjugation of the forming chalcone.

  • Isolation: Pour into ice water and acidify with 1M HCl to pH 4. Filter the precipitated chalcone solid.[6]

Stage 2: Hydrogenation[6]
  • Load: Dissolve the chalcone in Ethyl Acetate or Ethanol. Add 10% Pd/C catalyst (10% w/w relative to substrate).

  • Reduce: Stir under Hydrogen atmosphere (balloon pressure is usually sufficient) for 4–6 hours.

  • Filter: Remove catalyst via Celite filtration.

  • Final Polish: Evaporate solvent. Recrystallize from Ethanol/Water.

Analytical Characterization

To ensure the integrity of the 2,6-dimethoxypropiophenone intermediate, compare spectral data against these standard parameters.

Table 1: 1H NMR Data (400 MHz, CDCl3)
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Ar-H 7.25Triplet (

Hz)
1HH-4 (Para)
Ar-H 6.55Doublet (

Hz)
2HH-3, H-5 (Meta)
-OCH3 3.80Singlet6HMethoxy groups at C-2,6
-CH2- 2.85Quartet (

Hz)
2HPropionyl methylene
-CH3 1.15Triplet (

Hz)
3HPropionyl methyl
Quality Control Checkpoints
  • Absence of 2,4-Isomer: Look for complex aromatic splitting (doublet of doublets) around 6.4–7.5 ppm. The 2,6-isomer must show a clean Triplet/Doublet pattern (

    
     system).
    
  • Water Content: The Claisen-Schmidt reaction is sensitive to water (stalls enolate formation). Ensure the precursor is dry.[2][6]

References

  • Snieckus, V. (1990). Directed ortho metalation.[7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • BenchChem. (2025).[2][10] Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde (Analogous Precursor Protocols).

  • PubChem. (n.d.). 2,6-Dimethoxypropiophenone Compound Summary. National Library of Medicine.

  • Susanti, E., et al. (2014).[11] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique. Indo. J. Chem.

  • Meyers, A. I., & Mihelich, E. D. (1975). The directed metalation of oxazolines. A useful route to polysubstituted aromatics. The Journal of Organic Chemistry.[7][12]

Sources

Technical Deep Dive: 2,6-Dimethoxy-Substituted Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The "Trojan Horse" Scaffold in Medicinal Chemistry

Executive Summary

2,6-dimethoxy-substituted aromatic ketones represent a unique structural class where steric crowding overrides standard electronic resonance effects.[1][2] Unlike their 2,4- or 3,5-isomers, the 2,6-substitution pattern forces the carbonyl group out of planarity with the benzene ring.[1] This "orthogonal conformation" creates a distinct reactivity profile: the carbonyl is electronically isolated and sterically shielded, behaving more like an aliphatic ketone than an aromatic one. This guide analyzes the structural physics, provides a validated synthesis protocol via Directed Ortho Metalation (DoM), and outlines the scaffold's utility in drug discovery.

Structural Dynamics: The Orthogonal Conformation

In typical acetophenones, the carbonyl group lies coplanar with the aromatic ring to maximize


-orbital overlap (resonance). In 2,6-dimethoxyacetophenone, the van der Waals radii of the methoxy oxygen atoms (1.52 Å) clash with the carbonyl oxygen and methyl group.

To relieve this strain, the carbonyl bond rotates out of the aromatic plane. This phenomenon, known as Steric Inhibition of Resonance , has two critical consequences:

  • Electronic Isolation: The benzene ring cannot effectively donate electron density to the carbonyl oxygen.[2][3] Consequently, the carbonyl carbon is more electrophilic in theory but less accessible in practice.

  • The "Methoxy Shield": The two methoxy groups create a physical barrier, severely retarding nucleophilic attack (e.g., Grignard addition, oxime formation) compared to the 2,4-dimethoxy isomer.

Data: Physical Properties Profile
PropertyValueNotes
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 180.20 g/mol
Melting Point 68–70 °CDistinctly lower than planar analogs due to poor packing.[1][2]
Boiling Point 135–136 °C (2 mmHg)Requires high vacuum for distillation.[2]
UV ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Hypsochromic ShiftAbsorbs at lower wavelengths than 2,4-isomer due to loss of conjugation.[1][2]

Synthetic Strategies: Overcoming Regioselectivity

The synthesis of 2,6-dimethoxyacetophenone is a classic case study in Kinetic vs. Thermodynamic control .

The Friedel-Crafts Trap (Thermodynamic Control)

Attempting direct Friedel-Crafts acylation of 1,3-dimethoxybenzene results in the 2,4-isomer , not the 2,6-isomer.[1][2] The bulky electrophile avoids the crowded position between the methoxy groups, attacking the less hindered 4-position instead.

The Solution: Directed Ortho Metalation (DoM)

To install the ketone at the crowded 2-position, one must utilize the coordinating power of the methoxy groups.[4] Treatment with n-butyllithium (n-BuLi) results in lithiation exclusively at the C2 position.[2] The lithium atom coordinates with both methoxy oxygens, stabilizing the anion in this specific location (Kinetic Control).

Visualization: Synthesis Decision Tree

SynthesisPathways cluster_0 Thermodynamic Control (Avoid) cluster_1 Kinetic Control (Preferred) Start 1,3-Dimethoxybenzene Reagent1 AcCl / AlCl3 (Friedel-Crafts) Start->Reagent1 Reagent2 n-BuLi / THF (-78°C) Start->Reagent2 Inter1 Sigma Complex (Steric Avoidance) Reagent1->Inter1 Product1 2,4-Dimethoxyacetophenone (Major Product) Inter1->Product1 Inter2 2-Lithio-1,3-dimethoxybenzene (Chelation Stabilized) Reagent2->Inter2 Quench Acetic Anhydride Inter2->Quench Product2 2,6-Dimethoxyacetophenone (Target Product) Quench->Product2

Caption: Comparison of Friedel-Crafts Acylation (yielding the unwanted 2,4-isomer) versus Directed Ortho Metalation (yielding the target 2,6-isomer).

Validated Experimental Protocol

Target: Synthesis of 2,6-Dimethoxyacetophenone via DoM. Scale: 10 mmol.

Reagents & Equipment[3][4][5][6][7][8]
  • Substrate: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).[2]

  • Base: n-Butyllithium (1.6 M in hexanes or 2.5 M).[2]

  • Electrophile: Acetic Anhydride (freshly distilled) or Acetyl Chloride.[2]

  • Solvent: Anhydrous THF (distilled over Na/benzophenone).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[2]

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Syringe 1,3-dimethoxybenzene (1.38 g, 10 mmol) and 20 mL of anhydrous THF into the flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step):

    • Add n-BuLi (11 mmol, 1.1 eq) dropwise over 10 minutes.

    • Observation: A slight color change (often yellow) indicates anion formation.[2]

    • Wait: Stir at -78 °C for 1 hour. This ensures complete formation of the C2-lithiated species stabilized by the "pincer" effect of the methoxy groups.

  • Electrophilic Quench:

    • Add Acetic Anhydride (1.2 eq) in 5 mL THF dropwise.

    • Note: The reaction is highly exothermic; maintain -78 °C to prevent benzyne formation or scrambling.[1][2]

  • Warming & Workup:

    • Allow the mixture to warm to room temperature over 2 hours.

    • Quench with saturated

      
       solution (20 mL).
      
    • Extract with Ethyl Acetate (3 x 30 mL).[2] Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (Hexane:EtOAc 8:2) to yield white crystals (mp 68-70 °C).

Reactivity Profile & Applications

The 2,6-dimethoxy scaffold is not merely a structural curiosity; it is a specific tool for modulating drug metabolism and reactivity.[2]

Reactivity Matrix: 2,6- vs 2,4-Isomers
Reaction Type2,4-Dimethoxyacetophenone2,6-DimethoxyacetophenoneMechanism of Difference
Nucleophilic Attack High ReactivityLow Reactivity Steric blocking of the carbonyl carbon trajectory.[2]
Oxime Formation FastSlow / Requires Force Access to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

carbon is hindered.[1][2]
Metabolism Rapid hydroxylationInhibitor Inhibits hepatic mixed-function oxidases due to steric bulk preventing enzymatic docking.[2]
Application: Chalcone Synthesis (Claisen-Schmidt)

Despite the steric hindrance, 2,6-dimethoxyacetophenone is a valuable precursor for chalcones (1,3-diphenyl-2-propene-1-ones), which exhibit anti-inflammatory and anti-cancer properties.[1][2][5]

  • Protocol Adjustment: Standard NaOH/EtOH conditions may be too slow. Use stronger bases (KOH) or microwave irradiation to overcome the steric barrier during the aldol condensation step.[3]

Visualization: The Steric Shielding Effect

Reactivity cluster_target 2,6-Dimethoxyacetophenone Nucleophile Nucleophile (Nu-) Carbonyl Carbonyl Carbon (C=O) Nucleophile->Carbonyl Blocked Trajectory MeO1 2-OMe (Steric Block) MeO1->Carbonyl Shielding MeO2 6-OMe (Steric Block) MeO2->Carbonyl Shielding

Caption: Schematic representation of the "Methoxy Shield" preventing nucleophilic approach to the carbonyl carbon.

References

  • BenchChem. (2025).[2][6][5] Alternative reagents and synthetic routes to 2',6'-Dimethoxyacetophenone. Retrieved from [1][2]

  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][7][8] Tertiary Amides and Carbamates as Synthetic Equivalents for General 1,2,3-Trisubstituted Aromatic Derivatives. Chemical Reviews. (Contextual citation for DoM methodology).

  • Sigma-Aldrich. (2025).[2] 2′,6′-Dimethoxyacetophenone Product Specification & Safety Data. Retrieved from [2]

  • NIST Chemistry WebBook. (2025).[2][9] 2',6'-Dimethoxyacetophenone Spectral Data. Retrieved from [2]

  • ResearchGate. (2024).[2] Crystal structure analysis of sterically hindered acetophenones. Retrieved from

Sources

Methodological & Application

Preparation of 1-(2,6-dimethoxyphenyl)propan-1-one via Weinreb amide

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of 1-(2,6-dimethoxyphenyl)propan-1-one via Weinreb Amide Protocol

Executive Summary

The synthesis of sterically hindered aryl ketones, such as 1-(2,6-dimethoxyphenyl)propan-1-one , presents a classic challenge in organic synthesis. Direct nucleophilic addition of organometallics to the corresponding ester or acid chloride typically results in over-addition, yielding the tertiary alcohol, or fails due to the "ortho-effect" (steric blocking and electronic deactivation).

This Application Note details a robust, self-validating protocol using the Weinreb Amide (N-methoxy-N-methylamide) methodology. By leveraging the stable metal-chelated tetrahedral intermediate, this route guarantees mono-addition of the ethyl group, effectively circumventing the thermodynamic sink of tertiary alcohol formation.

Strategic Rationale & Mechanism

The 2,6-dimethoxy substitution pattern creates a unique electronic and steric environment:

  • Steric Shielding: The ortho-methoxy groups block the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

  • Electronic Donation: The methoxy groups are strong electron donors (

    
     effect), reducing the electrophilicity of the carbonyl carbon.
    

Why Weinreb? Unlike standard esters, the Weinreb amide reacts with organomagnesium reagents (Grignard) to form a stable five-membered cyclic intermediate. This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis occurs during the workup. This kinetic trap prevents the ketone from being formed in the presence of the nucleophile, rendering over-addition impossible.

2.1 Mechanistic Visualization

The following diagram illustrates the critical chelation event that dictates the reaction's selectivity.

WeinrebMechanism cluster_chelation Key Stability Factor: Mg Chelation Amide Weinreb Amide (Substrate) Intermediate Tetrahedral Intermediate (Stable Chelate) Amide->Intermediate Nucleophilic Attack (THF, 0°C) Grignard EtMgBr (Nucleophile) Grignard->Intermediate Product Target Ketone 1-(2,6-dimethoxyphenyl)propan-1-one Intermediate->Product Collapse upon Quench Hydrolysis Acidic Hydrolysis (H3O+)

Figure 1: Mechanistic pathway highlighting the stable Magnesium-chelated intermediate that prevents over-addition.

Experimental Protocol
Phase 1: Synthesis of the Weinreb Amide

Objective: Convert 2,6-dimethoxybenzoic acid to N-methoxy-N-methyl-2,6-dimethoxybenzamide. Method: Acid Chloride activation (via Oxalyl Chloride) followed by Amidation. Direct coupling (EDC/DCC) is often sluggish for 2,6-substituted acids; the Acid Chloride route is preferred for reliability.

Reagents:

  • 2,6-Dimethoxybenzoic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • N,O-Dimethylhydroxylamine Hydrochloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: Dissolve 2,6-dimethoxybenzoic acid in anhydrous DCM under Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Cool to 0°C.
    
  • Chlorination: Add catalytic DMF. Add Oxalyl Chloride dropwise. (Caution: Gas evolution of CO/CO2). Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride. Re-dissolve in fresh anhydrous DCM.

  • Amidation: In a separate flask, suspend N,O-Dimethylhydroxylamine HCl in DCM with TEA at 0°C.

  • Coupling: Slowly cannulate the acid chloride solution into the amine suspension.

  • Workup: Stir for 4-6 hours. Quench with water.[1][2] Wash organic layer with 1M HCl (to remove unreacted amine), sat. NaHCO3, and Brine. Dry over MgSO4 and concentrate.

Phase 2: Grignard Addition (The Weinreb Step)

Objective: Convert the amide to 1-(2,6-dimethoxyphenyl)propan-1-one.

Reagents:

  • Weinreb Amide (from Phase 1) (1.0 equiv)

  • Ethylmagnesium Bromide (EtMgBr) (3.0 M in Et2O or THF) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step:

  • Setup: Dissolve the Weinreb amide in anhydrous THF under inert atmosphere (

    
     or Ar). Cool the solution to 0°C .
    
    • Note: Unlike simple esters which require -78°C, Weinreb amides often tolerate 0°C, but for this sterically hindered substrate, 0°C is optimal to ensure reaction rate without decomposition.

  • Addition: Add EtMgBr dropwise over 20 minutes.

    • Observation: A slight exotherm may occur. The solution often turns yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC or LC-MS. The intermediate is stable; you will not see the ketone product yet, only the consumption of the amide.

  • Quench (The Release): Cool back to 0°C. Quench by slow addition of 1M HCl or saturated NH4Cl .

    • Chemistry: This step breaks the N-O-Mg chelate, collapsing the tetrahedral intermediate to release the ketone and the amine byproduct.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary & Stoichiometry Table
ComponentRoleEquiv.Key Condition
2,6-Dimethoxybenzoic Acid SM1.0Dry, high purity
Oxalyl Chloride Activator1.2Add at 0°C, vent gas
N,O-Me2NH·HCl Amine Source1.1Hygroscopic, keep dry
EtMgBr Nucleophile1.5Excess required for chelation
THF SolventN/AMust be Anhydrous
Process Workflow Diagram

Workflow start Start: 2,6-Dimethoxybenzoic Acid activation Activation: (COCl)2, DMF, DCM (Formation of Acid Chloride) start->activation amidation Amidation: MeO(Me)NH·HCl, TEA (Formation of Weinreb Amide) activation->amidation qc1 QC Check: 1H NMR / TLC (Confirm Amide Formation) amidation->qc1 qc1->amidation Incomplete (Add more reagent) grignard Grignard Addition: EtMgBr, THF, 0°C (Formation of Chelate) qc1->grignard Pass quench Hydrolysis: 1M HCl Quench (Release of Ketone) grignard->quench final Final Product: 1-(2,6-dimethoxyphenyl)propan-1-one quench->final

Figure 2: Operational workflow from starting material to isolated ketone.

Troubleshooting & "Self-Validating" Checks
  • Issue: Low Conversion to Amide.

    • Cause: Steric hindrance of the 2,6-acid prevents efficient attack by the amine.

    • Fix: Ensure the Acid Chloride formation is complete (check by quenching an aliquot with MeOH and checking for Methyl Ester by TLC). Use a stronger base (like NaH) with the amine salt if TEA is insufficient, though TEA is usually fine with the acid chloride.

  • Issue: Starting Material Recovery after Grignard.

    • Cause: The "Ortho Effect" is slowing down the nucleophilic attack of EtMgBr.

    • Fix: Allow the reaction to warm to RT or even reflux gently (THF reflux ~66°C). The Weinreb intermediate is remarkably stable and can withstand higher temperatures than standard esters.

  • Issue: Over-addition (Tertiary Alcohol formation).

    • Cause: This is rare with Weinreb. It usually implies the amide was not formed, and you reacted Grignard with residual ester or acid chloride.

    • Validation: Ensure QC Check 1 (Amide purity) is passed before adding Grignard.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][4][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[3][5]

  • Balasubramaniam, S.; Aidhen, I. S. "The Growing Synthetic Utility of the Weinreb Amide." Synthesis, 2008 , 2008(23), 3707-3738.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517-524.

Sources

Application Note: Regioselective Synthesis of 2,6-Dimethoxypropiophenone via Directed Ortho Metalation (DoM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 2,6-dimethoxypropiophenone, a critical intermediate in the synthesis of pharmacophores such as Etafenone. The protocol utilizes n-Butyllithium (n-BuLi) to effect a Directed Ortho Metalation (DoM) on 1,3-dimethoxybenzene.[1] By leveraging the chelating effect of the methoxy groups, lithiation is directed exclusively to the sterically hindered C2 position. This guide prioritizes safety, reproducibility, and scale-up feasibility, featuring a mandatory titration step and a self-validating electrophile trapping mechanism.

Mechanistic Rationale: Why n-BuLi?

The synthesis relies on the Directed Ortho Metalation (DoM) phenomenon.[2] Unlike classical Friedel-Crafts acylation, which often yields mixtures of 2,4- and 2,6-isomers due to electronic activation at the para positions, DoM provides exclusive regiocontrol.

The C2 Selectivity Paradox

The C2 position of 1,3-dimethoxybenzene is sterically crowded (flanked by two methoxy groups). However, it is the most kinetically acidic site.

  • Coordination: The Lithium cation (

    
    ) coordinates with the lone pairs of the methoxy oxygens.
    
  • Acidification: This coordination increases the acidity of the proton at C2 (inductive effect).

  • Deprotonation: The butyl anion (

    
    ) deprotonates C2, forming a stable chelated lithio-species.
    
Pathway Visualization

The following diagram illustrates the reaction pathway from coordination to hydrolysis.

DoM_Mechanism Substrate 1,3-Dimethoxybenzene Complex Pre-Lithiation Complex (Li...O Coordination) Substrate->Complex + n-BuLi (-78°C) Lithiated 2-Lithio-1,3-dimethoxybenzene (C2 Anion) Complex->Lithiated Deprotonation (- BuH) Intermediate N-Lithio Imine Salt Lithiated->Intermediate + Propionitrile (EtCN) (Electrophile Trap) Product 2,6-Dimethoxypropiophenone Intermediate->Product + H3O+ (Acid Hydrolysis)

Caption: Figure 1. Kinetic pathway of Directed Ortho Metalation (DoM) targeting the C2 position.

Safety & Handling: The n-BuLi Protocol

WARNING: n-Butyllithium is pyrophoric.[1][3][4] It ignites spontaneously upon exposure to air or moisture.[4][5]

Mandatory Pre-Check: Titration

Commercial n-BuLi degrades over time. Using an inaccurate titer leads to incomplete conversion or byproduct formation. You must titrate before every synthesis.

Method: Diphenylacetic Acid (DPAA) Titration[6][7]

  • Indicator: DPAA (white solid).

  • Solvent: Anhydrous THF.

  • Endpoint: The solution remains colorless as n-BuLi deprotonates the carboxylic acid (1 eq). The very next drop deprotonates the alpha-carbon, generating a bright yellow enolate.

  • Calculation:

    
    
    

Experimental Protocol

Materials & Reagents
ReagentRoleGrade/Spec
1,3-Dimethoxybenzene Substrate>98%, dry
n-Butyllithium Base~1.6M or 2.5M in Hexanes (Titrate!)
Propionitrile ElectrophileAnhydrous (99%)
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free
HCl (3M) HydrolysisAqueous
Step-by-Step Procedure
Phase 1: Lithiation (Generation of Nucleophile)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with

    
     for 15 mins.
    
  • Solvation: Add 1,3-dimethoxybenzene (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate) .

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: While C2 lithiation can occur at 0°C, -78°C prevents benzyne formation and ensures exclusive mono-lithiation.

  • Addition: Add n-BuLi (1.1 equiv) dropwise via syringe or cannula over 30 minutes. Maintain internal temp < -70°C.

  • Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 15 minutes to ensure complete metallation. The solution usually turns pale yellow/orange.

Phase 2: Electrophile Trapping
  • Cooling: Return the reaction mixture to -78°C .

  • Trapping: Add Propionitrile (1.2 equiv) dropwise.

    • Why Nitrile? Nitriles react with ArLi to form a stable imine salt (

      
      ). Unlike acid chlorides, nitriles do not react a second time with the organolithium, preventing tertiary alcohol byproducts.
      
  • Warming: Allow the mixture to warm slowly to room temperature (RT) over 2-3 hours.

Phase 3: Hydrolysis & Workup
  • Quench: Cool the mixture to 0°C. Slowly add 3M HCl (excess) .

    • Mechanism:[4][5][8][9] This hydrolyzes the intermediate imine salt (

      
      ) to release the ketone.
      
  • Stir: Stir vigorously at RT for 1-2 hours to ensure complete hydrolysis of the imine.

  • Extraction: Dilute with diethyl ether. Wash organic layer with water (2x) and Brine (1x).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 10% EtOAc in Hexanes).

Process Workflow & Logic

The following flowchart ensures the operator adheres to critical decision points (Titration and Temperature Control).

Workflow Start Start Titrate Titrate n-BuLi (DPAA Method) Start->Titrate Dry Flame Dry Glassware (Inert Atm) Titrate->Dry Cool Cool to -78°C Dry->Cool AddBuLi Add n-BuLi (Slow Addition) Cool->AddBuLi Check Wait 1h (Color Change?) AddBuLi->Check Check->AddBuLi No (Error) AddElec Add Propionitrile Check->AddElec Yes Hydrolysis Acid Hydrolysis (HCl) AddElec->Hydrolysis Finish Isolate Product Hydrolysis->Finish

Caption: Figure 2. Operational workflow emphasizing the critical titration and observation steps.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Degraded n-BuLiRetitrate n-BuLi; ensure septum integrity.
Mixture of Isomers Temperature too highEnsure addition is strictly at -78°C; do not rush the warming step.
Tertiary Alcohol Wrong ElectrophileDo not use Propionyl Chloride. Stick to Propionitrile or Weinreb Amide.
Incomplete Hydrolysis pH too highEnsure aqueous layer is pH < 1 during quench; stir longer.

References

  • Snieckus, V. (1990). Directed ortho metalation.[9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[10][11]

  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds.[12] Journal of the American Chemical Society.[12] (Foundational work on heteroatom-directed lithiation).

  • Kofron, W. G., & Baclawski, L. M. (1976).[13] A convenient method for estimation of alkyllithium concentrations.[14] The Journal of Organic Chemistry.[12][14] (Standard DPAA Titration Protocol).

  • BenchChem. (2025). Scale-Up Synthesis of 2,6-Dimethoxybenzaldehyde. (Protocol adapted for Propiophenone analog).

  • Princeton EHS. Safe handling of organolithium compounds in the laboratory.

Sources

Troubleshooting & Optimization

Improving regioselectivity in 2,6-dimethoxypropiophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of 2,6-Dimethoxypropiophenone

Executive Summary: The Regioselectivity Paradox

Users frequently encounter a critical failure mode when synthesizing 2,6-dimethoxypropiophenone: the formation of the unwanted 2,4-isomer (2,4-dimethoxypropiophenone).

This is not a failure of technique, but of methodology .

  • Friedel-Crafts Acylation (Acid-Mediated): Inherently favors the 2,4-position due to steric accessibility and electronic reinforcement. The 2-position (between methoxy groups) is sterically occluded.

  • Directed Ortho Metalation (Base-Mediated): Inherently favors the 2,6-position . The C2 proton is the most acidic due to the inductive effect of two flanking oxygen atoms, allowing exclusive lithiation at this site.

The Solution: To achieve high regioselectivity for the 2,6-isomer, you must abandon acid-catalyzed pathways and adopt a Directed Ortho Metalation (DoM) strategy coupled with Weinreb Amide electrophiles to prevent over-addition.

Part 1: Troubleshooting Guides & FAQs

Category A: Regioselectivity Issues (Wrong Isomer)

Q1: I am using propionyl chloride and


 (or 

), but I consistently isolate the 2,4-isomer. How do I force the reaction to the 2,6-position?
  • Diagnosis: You are fighting thermodynamics. In electrophilic aromatic substitution (Friedel-Crafts), the "inner" C2 position is sterically shielded by the two methoxy groups. The electrophile attacks the unhindered C4 position.

  • Resolution: Switch to Directed Ortho Metalation (DoM) .

    • Reagent Switch: Replace Lewis acids (

      
      ) with a strong base (
      
      
      
      -BuLi).
    • Mechanism:

      
      -BuLi coordinates to the methoxy oxygens, directing deprotonation specifically at C2 (the "super-acidic" site).
      
    • Outcome: This kinetic control guarantees the 2,6-substitution pattern.

Q2: I tried the Vilsmeier-Haack reaction followed by Grignard addition, but the formylation happened at C4.

  • Diagnosis: Vilsmeier-Haack is also an electrophilic substitution. The bulky iminium intermediate cannot access the C2 position effectively.

  • Resolution: Use the DoM route. If you specifically need the aldehyde intermediate, lithiate at C2 and quench with DMF. For the propiophenone, quench the lithiated species directly with a propionyl equivalent (see Category B).

Category B: Yield & Purity Issues (DoM Route)

Q3: I switched to


-BuLi and propionyl chloride, but I am getting a mixture of the ketone and a tertiary alcohol. Yields are inconsistent. 
  • Diagnosis: Over-addition . The highly reactive 2-lithio-1,3-dimethoxybenzene reacts with propionyl chloride to form the ketone. However, the ketone is more reactive than the starting acid chloride toward the remaining organolithium, leading to a second attack and formation of the tertiary alcohol (carbinol).

  • Resolution: Use a Weinreb Amide (N-methoxy-N-methylpropionamide) as your electrophile.

    • Why: The Weinreb amide forms a stable tetrahedral chelate intermediate that does not collapse to the ketone until acidic workup. This prevents the second equivalent of lithiated arene from attacking.

Q4: My lithiation reaction solidifies or gives low conversion.

  • Diagnosis:

    • Aggregation: 2-Lithio-1,3-dimethoxybenzene is prone to aggregation in non-polar solvents.

    • Temperature: If the reaction warms above 0°C before quenching, the lithiated species may decompose or rearrange (though C2 is relatively stable).

  • Resolution:

    • Ensure anhydrous THF is used (ethers break down aggregates).

    • Maintain temperature at -78°C during

      
      -BuLi addition.
      
    • If solubility is an issue, add TMEDA (tetramethylethylenediamine) to de-aggregate the lithium species.

Part 2: The Self-Validating Protocol (DoM-Weinreb Route)

This protocol is designed to maximize regioselectivity for the 2,6-isomer while eliminating over-addition side products.

Materials
  • Substrate: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes.
  • Electrophile: N-Methoxy-N-methylpropionamide (Weinreb Amide of propionic acid).

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Additives: TMEDA (optional, for rate enhancement).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Add 1,3-dimethoxybenzene (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

  • Lithiation (The Critical Step):

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (1.1 equiv) dropwise over 20 minutes.
      
    • Checkpoint: The solution may turn yellow/pale. Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete deprotonation at C2.

  • Electrophile Addition:

    • Cool back to -78°C .

    • Add N-methoxy-N-methylpropionamide (1.2 equiv) dissolved in minimal THF.

    • Note: Do not use propionyl chloride.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature over 2 hours.

    • Quench with saturated aqueous

      
      .
      
    • Mechanism:[1][2][3][4] The stable tetrahedral intermediate collapses upon acid hydrolysis to release the ketone.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Data Comparison: Friedel-Crafts vs. DoM
FeatureFriedel-Crafts (AlCl3/RCOCl)DoM (n-BuLi/Weinreb)
Major Isomer 2,4-isomer (>95%)2,6-isomer (>98%)
Mechanism Electrophilic Aromatic Subst.Directed Ortho Metalation
Limiting Factor Steric hindrance at C2Moisture sensitivity
Side Products 4,6-diacyl speciesTertiary alcohols (if using acid chloride)
Recommendation DO NOT USE STANDARD OF CARE

Part 3: Visualizing the Pathway

The following diagram illustrates the bifurcation in regioselectivity based on the choice of method.

G Start 1,3-Dimethoxybenzene FC_Cond Friedel-Crafts (AlCl3 / Propionyl Cl) Start->FC_Cond Acidic Path DOM_Cond Directed Ortho Metalation (n-BuLi / THF) Start->DOM_Cond Basic Path FC_Inter Sigma Complex (Steric Clash at C2) FC_Cond->FC_Inter Prod_24 2,4-Dimethoxypropiophenone (WRONG ISOMER) FC_Inter->Prod_24 Major Product Li_Inter 2-Lithio-1,3-DMB (Stabilized by O-Li Chelation) DOM_Cond->Li_Inter C2 Deprotonation Weinreb Add Weinreb Amide (Prevents Over-addition) Li_Inter->Weinreb Prod_26 2,6-Dimethoxypropiophenone (TARGET) Weinreb->Prod_26 Hydrolysis

Caption: Mechanistic divergence showing why DoM is required for 2,6-selectivity, while Friedel-Crafts fails due to steric hindrance.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 22(39), 3815-3818.

  • Giacomelli, G., et al. (2001).[6] "An Easy and Convenient Synthesis of Weinreb Amides." Journal of Organic Chemistry, 66, 2534-2537.[6]

  • Gilman, H., & Bebb, R. L. (1939).[7] "Relative Reactivities of Organometallic Compounds. XX. Metalation." Journal of the American Chemical Society, 61(1), 109–112.[8]

Sources

Ticket #409: "My Grignard Reagent Just Returned Starting Material"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Hindrance Support Center.

Current Status: 🟢 SYSTEM ONLINE Ticket Priority: CRITICAL Subject: 2,6-Disubstituted Ketones: Reactivity Blockades & Workarounds

User: Medicinal_Chemist_88 Issue: I am trying to add methylmagnesium bromide (MeMgBr) to 2,6-dimethylcyclohexanone. After workup, I recovered 95% starting ketone. No alcohol product. Is my Grignard bad? Status: RESOLVED

Diagnosis: The Enolization Trap

Your Grignard reagent is likely fine. The issue is basicity vs. nucleophilicity . In 2,6-disubstituted ketones, the "gatekeeper" methyl groups block the Burgi-Dunitz trajectory (107°) required for nucleophilic attack. However, the


-protons remain exposed. Because Grignard reagents are strong bases (

), they simply deprotonate the ketone to form an enolate. Upon aqueous workup, the enolate is protonated back to your starting ketone.
Solution: The Imamoto Protocol (Organocerium)

You must suppress basicity while maintaining nucleophilicity. The solution is transmetallation to Cerium . Organocerium reagents are highly oxophilic (activating the carbonyl) but significantly less basic than organolithiums or Grignards.

The Fix: Switch to the Imamoto Reagent (R-CeCl


).

Protocol 1: Generation and Addition of Organocerium Standard Operating Procedure for Hindered Ketones

  • Drying (Critical): Place anhydrous CeCl

    
     (powder) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours.
    
    • Why? Commercial "anhydrous" CeCl

      
       often contains hydrates. Water kills the reagent immediately.
      
  • Slurry Formation: Cool to room temperature (RT) under Argon. Add dry THF (

    
     CeCl
    
    
    
    ). Stir for 2 hours at RT. The slurry should turn milky white.
    • Note: Sonication can accelerate this suspension step.

  • Transmetallation: Cool the slurry to -78°C . Add your organolithium (RLi) or Grignard dropwise.

    • Stoichiometry: Use 1.1 eq RLi per 1.0 eq CeCl

      
      .
      
    • Observation: The mixture may turn yellow/orange. Stir for 30-60 mins at -78°C.

  • Reaction: Add your hindered ketone (dissolved in minimal THF) dropwise.

  • Warm Up: Allow to warm to 0°C slowly. Quench with dilute HCl.

Why this works: The Ce(III) coordinates strongly to the carbonyl oxygen, increasing electrophilicity, while the R-Ce bond is less polarized than R-Li, reducing basicity.

Ticket #412: "I Need the 'Wrong' Diastereomer"

User: Process_Lead_X Issue: Reducing 2,6-dimethylcyclohexanone with NaBH


 gives me the equatorial alcohol (trans). I need the axial alcohol (cis) for the next pharmacophore step.
Status: OPEN 
Diagnosis: Steric Approach Control

In 2,6-disubstituted cyclohexanones, the "small" hydride (NaBH


, LiAlH

) attacks from the axial direction (less torsional strain), yielding the equatorial alcohol. To flip the selectivity, you must force the hydride to attack from the equatorial direction (the more hindered face).
Solution: Reagent Size Modulation

You need a "bulky" hydride that physically cannot fit into the axial attack trajectory due to the 3,5-diaxial hydrogens.

Decision Matrix:

ReagentSizeAttack TrajectoryMajor Product
NaBH

/ LiAlH

SmallAxialEquatorial Alcohol (Thermodynamic)
L-Selectride MassiveEquatorialAxial Alcohol (Kinetic)
Luche (CeCl

/NaBH

)
MediumAxialEquatorial Alcohol

Protocol 2: L-Selectride Reduction

  • Setup: Flame-dry flask,

    
     atmosphere. Cool to -78°C .
    
  • Addition: Add 1.1 eq L-Selectride (Lithium tri-sec-butylborohydride) in THF.

  • Reaction: Add ketone dropwise. Stir 1 hour at -78°C.

  • Oxidative Workup (Critical): Unlike borohydrides, selectrides require oxidation. Add NaOH (3M) followed by

    
     (30%) carefully at 0°C to cleave the C-B bond.
    

Ticket #415: "Nothing Fits! The Carbonyl is a Brick Wall"

User: Syn_Meth_Guru Issue: I have a 2,6-di-tert-butyl ketone. Even Organocerium failed. I need to add a methyl group. Status: ESCALATED

Diagnosis: Extreme Steric Shielding

When the 2,6-substituents are tert-butyl groups, the carbonyl is effectively buried. Standard activation (CeCl


) is insufficient because the reagent itself is too bulky to coordinate effectively, or the nucleophile cannot penetrate the wall.
Solution: The Yamamoto Activation (MAD/MAT)

You need a "molecular can opener." The solution is MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)). This is an exceptionally bulky Lewis Acid that coordinates to the carbonyl.

Mechanism: MAD coordinates to the carbonyl oxygen. Because of its massive ligands, it creates a "canyon" that forces the nucleophile to attack from the opposite side, often accelerating the reaction by orders of magnitude through monomeric activation.

Protocol 3: MAD-Mediated Alkylation

  • Reagent Prep: Add

    
     (2.0 eq) to a solution of 2,6-di-tert-butyl-4-methylphenol (4.0 eq) in Toluene at RT. Stir 1h. (Evolution of Methane gas).
    
  • Complexation: Cool to -78°C . Add your hindered ketone.

    • Wait: Stir for 30 mins to allow the MAD-Ketone complex to form.

  • Nucleophilic Strike: Add R-Li or Grignard (excess) slowly.

  • Result: The nucleophile attacks the activated carbonyl.[1][2] The MAD ligand system prevents the "base" side reaction by sterically shielding the

    
    -protons while exposing the carbonyl carbon.
    

Visual Troubleshooting Guide

StericHindranceGuide Start START: Reaction Failed on 2,6-Disubstituted Ketone Check1 Did you recover starting material? Start->Check1 Enolization Diagnosis: Enolization (Reagent acted as Base) Check1->Enolization Yes Check2 Did you get the wrong isomer? Check1->Check2 No (Low Yield/Wrong Product) Solution1 SOLUTION: Imamoto Reagent (Organocerium) Suppresses basicity Enolization->Solution1 Stereo Diagnosis: Steric Approach Control Check2->Stereo Yes (Alcohol Isomer) Extreme Diagnosis: Extreme Shielding (e.g., di-t-Butyl) Check2->Extreme No (No Reaction at all) Selectride SOLUTION: L-Selectride (Bulky Hydride) Forces equatorial attack Stereo->Selectride Yamamoto SOLUTION: Yamamoto Activation (MAD Reagent) Lewis Acid 'Can Opener' Extreme->Yamamoto

Caption: Decision tree for troubleshooting nucleophilic additions to hindered ketones.

Mechanism of Action: The "MAD" Approach

MAD_Mechanism cluster_0 Step 1: Complexation cluster_1 Step 2: Nucleophilic Attack Ketone Hindered Ketone Complex Activated Complex Ketone->Complex Coordination MAD MAD (Al Reagent) MAD->Complex Nuc Nucleophile (RLi / RMgX) Product Tertiary Alcohol Complex->Product Activation Nuc->Product Attack

Caption: Yamamoto's MAD reagent coordinates to oxygen, activating the carbon while shielding alpha-protons.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Luche, J. L. "Lanthanides in Organic Chemistry.[3] 1. Selective 1,2 Reductions of Conjugated Ketones."[3] Journal of the American Chemical Society, vol. 100, no.[3] 7, 1978, pp. 2226–2227.[3]

  • Maruoka, K., Itoh, T., & Yamamoto, H. "Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) as a New Modified Aluminum Reagent for the Selective Activation of Carbonyl Compounds." Journal of the American Chemical Society, vol. 107, no. 15, 1985, pp. 4573–4576.

  • Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, vol. 94, no. 20, 1972, pp. 7159–7161.

Sources

Technical Support Center: 1,3-Dimethoxybenzene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Portal: Regioselectivity & Acylation Protocols[1]

Welcome, Researcher. You have accessed the technical support hub for 1,3-dimethoxybenzene (resorcinol dimethyl ether) . This substrate presents a classic "Electronic vs. Steric" conflict in organic synthesis. Your choice of reagent dictates the reaction pathway, flipping selectivity between the C4 (Friedel-Crafts) and C2 (Lithiation) positions.

Below you will find decision matrices, troubleshooting guides (Tickets), and validated protocols to ensure you hit your target isomer.

Strategic Overview: The Selectivity Map

Before starting, confirm your target position using the decision tree below. The electronic richness of the ring makes it reactive, but the two methoxy groups create a "steric wall" at C2 that blocks standard electrophilic attack.

SelectivityMap Start Target Position? C4 Target: C4 Position (Kinetic/Thermodynamic EAS) Start->C4 Sterically Accessible C2 Target: C2 Position (Between OMe groups) Start->C2 Sterically Hindered FC Method: Friedel-Crafts Acylation C4->FC Ketones VH Method: Vilsmeier-Haack (For Formylation -CHO) C4->VH Aldehydes DoM Method: Directed Ortho Metalation (DoM) C2->DoM Lithium Coordination Lewis Critical Choice: Lewis Acid Avoid AlCl3 (Demethylation risk) FC->Lewis Base Reagent: n-BuLi / THF / -78°C DoM->Base Trap Step 2: Electrophile Trap (Weinreb Amide/Aldehyde) Base->Trap

Figure 1: Regioselectivity Decision Tree. Blue path follows Electrophilic Aromatic Substitution (EAS); Red path follows Directed Ortho Metalation (DoM).

Ticket Series A: Targeting C4 (Friedel-Crafts Acylation)

Subject: "I need the para-acylated product, but I'm seeing demethylation or low yields."

The Science

In Electrophilic Aromatic Substitution (EAS), the C4 position is favored. Although C2 is electronically activated by two ortho methoxy groups, it is sterically shielded. C4 is activated by one ortho and one para methoxy group and is sterically open.

Troubleshooting Guide

Q: Why is my product turning into a phenol (demethylation)?

  • Diagnosis: You are likely using Aluminum Chloride (

    
    )  at elevated temperatures or for extended times. 
    
    
    
    is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack (by
    
    
    ) on the methyl group, cleaving the ether.
  • Solution: Switch to a milder Lewis acid. Tin(IV) Chloride (

    
    )  or Zinc Chloride (
    
    
    
    )
    are effective for activated rings like 1,3-dimethoxybenzene and significantly reduce ether cleavage [1]. Alternatively, use Polyphosphoric Acid (PPA) for acylation with carboxylic acids directly [2].

Q: I am getting poly-acylation. How do I stop at mono-substitution?

  • Diagnosis: The product (an aryl ketone) is deactivated, so poly-acylation is rare in acylation (unlike alkylation). However, if the reaction is pushed too hard, side reactions occur.

  • Solution: Control stoichiometry. Use 1.05 equivalents of acyl chloride. Do not use a large excess. Ensure temperature is kept low (0°C to RT).

Data: Lewis Acid Compatibility Table

Lewis Acid Reactivity Demethylation Risk Recommended Solvent

|


  | High | High  | 

/

| |

| Moderate | Low |

| |

| High | Moderate |

| |

| Moderate | Low | Nitromethane | | PPA | Moderate | Very Low | Neat (Solvent itself) |
Ticket Series B: Targeting C2 (Directed Ortho Metalation)

Subject: "I need to substitute between the methoxy groups, but I keep getting C4 or starting material."

The Science

You cannot access C2 efficiently via Friedel-Crafts. You must use Directed Ortho Metalation (DoM) . The methoxy groups act as Directed Metalation Groups (DMGs).[1] Lithium coordinates to the oxygens, placing the base (


) in proximity to the C2 proton. This overcomes the steric barrier via a "coordination-induced proximity effect" [3].
Troubleshooting Guide

Q: I added n-BuLi, but I recovered starting material.

  • Diagnosis: The lithiation failed, likely due to moisture or insufficient temperature control.

  • Solution:

    • Dryness: The reaction must be strictly anhydrous (THF distilled over Na/Benzophenone).

    • Temperature: Perform lithiation at 0°C to RT for 1,3-dimethoxybenzene. While many DoM reactions run at -78°C, 1,3-dimethoxybenzene lithiates efficiently at slightly higher temperatures due to the stability of the C2-Li species. However, trapping should often be done cold to prevent side reactions.

    • Time: Allow 1–2 hours for lithiation before adding the electrophile.

Q: I am getting a mixture of C2 and C4 products.

  • Diagnosis: This is rare with

    
     (which is highly C2 selective). You may be seeing "halogen dance" if you are starting with a brominated precursor, or thermodynamic equilibration if the temperature is too high for too long.
    
  • Solution: Ensure you are using n-Butyllithium (kinetic control). Avoid thermodynamic bases. Quench immediately after the reaction time is complete.

Standard Operating Protocols
Protocol A: C4-Selective Acylation (Friedel-Crafts)

Target: 2,4-dimethoxyacetophenone

  • Setup: Flame-dry a 250 mL RB flask under

    
    .
    
  • Reagents: Add 1,3-dimethoxybenzene (10 mmol) and Acetyl Chloride (11 mmol) in dry DCM (20 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
      (11 mmol) dropwise via syringe. Note: Fuming will occur.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour mixture over ice/HCl (1M).

  • Workup: Extract with DCM (3x). Wash organic layer with Brine and

    
    . Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from EtOH or flash chromatography.

    • Expected Yield: 85-90% C4 isomer.

Protocol B: C2-Selective Acylation (DoM)

Target: 2,6-dimethoxybenzaldehyde (or ketone via Weinreb amide)

  • Setup: Flame-dry a 3-neck flask equipped with a thermometer and

    
     inlet.
    
  • Solvent: Add 1,3-dimethoxybenzene (10 mmol) in anhydrous THF (30 mL).

  • Lithiation: Cool to 0°C (ice bath). Add

    
      (1.6M in hexanes, 11 mmol) dropwise over 10 mins.
    
    • Observation: Solution may turn slight yellow/orange.

  • Incubation: Stir at 0°C–RT for 1.5 hours to ensure complete C2 lithiation.

  • Trapping: Cool to -78°C (Dry ice/Acetone). Add electrophile (e.g., DMF for aldehyde or N-methoxy-N-methylacetamide for ketone) (12 mmol) dropwise.

  • Warm-up: Allow to warm to RT overnight.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with EtOAc.

    • Expected Yield: 75-85% C2 isomer.

References
  • Friedel-Crafts Selectivity & Lewis Acids

    • Title: "Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid."
    • Source: Canadian Journal of Chemistry.
    • Link:

  • Vilsmeier-Haack Formylation (C4 Selectivity)

    • Title: "The Vilsmeier–Haack Reaction (Review)."[2][3]

    • Source: Organic Reactions (Wiley).
    • Link:

  • Directed Ortho Metalation (C2 Selectivity)

    • Title: "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."

    • Source: Chemical Reviews (Snieckus).
    • Link:

  • Lithiation Protocols

    • Title: "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)
    • Source: BenchChem.[1][4]

    • Link:(Note: Representative link for standard lithiation protocols of activated ethers).

Sources

Alternative Lewis acids for 2,6-dimethoxybenzene acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Lewis Acid Migration for Acylation of Electron-Rich Arenes Status: Open Assigned Specialist: Dr. Alistair V., Senior Application Scientist Subject: Transitioning from


 to Catalytic Alternatives for 2,6-Dimethoxybenzene (1,3-DMB) Acylation

User Issue Summary

You are currently using stoichiometric Aluminum Chloride (


) to acylate 2,6-dimethoxybenzene (structurally 1,3-dimethoxybenzene  or resorcinol dimethyl ether). You are experiencing issues typical of "Legacy" Lewis acids: difficult workups, hazardous waste generation, and moisture sensitivity.[1] You require a "Modern" catalytic alternative that offers high turnover, regioselectivity, and milder conditions.

Module 1: Catalyst Selection (The Upgrade Path)

Diagnosis: The substrate, 1,3-dimethoxybenzene, is highly activated due to the distinct ortho/para directing effects of the two methoxy groups. Using


 here is "overkill"—it is too harsh, leading to potential demethylation or polymerization. The industry standard is shifting toward Water-Tolerant Metal Triflates .

Recommended Alternatives:

FeatureAluminum Chloride (

)
Bismuth(III) Triflate (

)
Indium(III) Triflate (

)
Zeolite H-Beta
Stoichiometry >1.0 equiv (Stoichiometric)0.01 – 0.1 equiv (Catalytic)0.01 – 0.05 equiv (Catalytic)Heterogeneous (Mass based)
Moisture Sensitivity High (Explosive/Fumes)Water Tolerant Water Tolerant Hygroscopic (needs activation)
Solvent System DCM /

(Toxic)

/

/ Neat

/ Ionic Liquids
Neat / Dioxane
Workup Acidic quench (Exothermic)Simple extraction / FiltrationExtractionFiltration (Easiest)
Reusability None (Destroyed)High (>5 cycles)HighHigh (Calcination required)

Specialist Recommendation: For your specific substrate, Bismuth(III) Triflate is the primary recommendation due to its low cost relative to Indium and superior performance in solvent-free conditions under microwave irradiation [1]. If you require a homogeneous reaction at room temperature, Indium(III) Triflate in nitromethane is the gold standard for turnover frequency [2].

Module 2: Configuration & Protocols (The "How-To")

Here are two validated workflows. Choose based on your available equipment.

Protocol A: The "Green Speed" Method (Microwave-Assisted)

Best for: Rapid screening, solvent-free synthesis.

  • Setup: In a microwave-safe vial, mix 1,3-dimethoxybenzene (1.0 mmol) and Benzoic Anhydride (2.0 mmol). Note: Anhydrides are preferred over chlorides to prevent HCl generation.

  • Catalyst: Add

    
      (1-5 mol%).
    
  • Reaction: Irradiate at 100°C for 10–20 minutes .

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with saturated

    
     (to remove benzoic acid byproduct). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Recrystallization or Flash Chromatography (usually Hexane/EtOAc).

Protocol B: The "High Precision" Method (Room Temperature)

Best for: Large scale, temperature-sensitive substrates.

  • Setup: Dissolve 1,3-dimethoxybenzene (1.0 mmol) in Nitromethane (

    
    , 3 mL).
    
    • Why Nitromethane? It stabilizes the acylium ion intermediate better than DCM, significantly boosting reaction rates for triflates [2].

  • Catalyst: Add

    
      (1 mol%) and Lithium Perchlorate (
    
    
    
    )
    (3-4 mol%).
    • Tech Tip:

      
       acts as a co-catalyst, increasing the ionic strength and stabilizing the transition state [2].
      
  • Reagent: Dropwise addition of Acetyl Chloride (1.2 mmol).

  • Reaction: Stir at RT for 3–6 hours. Monitor by TLC.

  • Quench: Add water (catalyst stays in aqueous phase). Extract product with DCM.

Module 3: Troubleshooting (Debug Mode)

Visualizing the Decision Process: Use this flow to diagnose low yields or selectivity issues.

Troubleshooting Start Issue: Low Yield or Selectivity CheckSubstrate Check Substrate Identity: Is it 1,3-Dimethoxybenzene? Start->CheckSubstrate CheckPos Regioselectivity Check: Product is 4-acyl? CheckSubstrate->CheckPos Yes CheckMoisture Check Reagents: Is Acyl Chloride Hydrolyzed? CheckPos->CheckMoisture No (Low Conv.) Solution1 Correct: 4-position is major. 2-position is sterically blocked. CheckPos->Solution1 Yes (Expected) CheckCat Catalyst Deactivation: Product Inhibition? CheckMoisture->CheckCat No Solution2 Switch to Anhydride or Distill Chloride. CheckMoisture->Solution2 Yes (White Solid) Solution3 Increase Temp (Dissociate Complex) or Increase Catalyst Loading. CheckCat->Solution3 Reaction Stalls

Figure 1: Diagnostic flowchart for optimizing acylation of electron-rich aromatics.

FAQ: Common Errors

Q1: My reaction starts fast but stops at 60% conversion. Why?

  • Root Cause: Product Inhibition. The resulting ketone product is more Lewis basic than the starting material. It complexes with the metal triflate, effectively "poisoning" the catalyst.

  • Fix:

    • Increase temperature slightly (to 50-80°C) to facilitate dissociation of the Product-Catalyst complex.

    • Use Scandium(III) Triflate (

      
      )  if budget allows; it often has lower affinity for the ketone product compared to Indium [3].
      

Q2: I am seeing multiple spots on TLC. What is the regioselectivity?

  • Analysis: For 1,3-dimethoxybenzene :

    • Position 2 (Between OMe groups): Sterically crowded. Very unlikely.

    • Position 4 (Ortho to one, Para to other): Major Product. Highly activated and sterically accessible.

    • Position 5 (Meta to both): Deactivated.

  • Verdict: You should predominantly see the 4-acyl isomer (often named 2,4-dimethoxyacetophenone). If you see other spots, check for O-acylation (if any free phenols are present) or di-acylation (rare with mild Lewis acids).

Q3: Can I use water as a solvent?

  • Technically, yes. Kobayashi showed that surfactant-aided Lewis acid catalysis works in water [4]. However, for acylation, the acyl chloride/anhydride is susceptible to hydrolysis.

  • Recommendation: Use "Water-Tolerant" catalysts in organic solvents (or neat). Do not intentionally add water unless using specific surfactant systems (e.g., LASC).

Module 4: Waste Management & Recovery

One of the main advantages of Triflates is recovery.

  • Aqueous Extraction: After the reaction, add water. The organic product extracts into the organic layer (DCM/EtOAc). The Metal Triflate remains in the aqueous layer.

  • Evaporation: Evaporate the aqueous phase carefully (vacuum).

  • Drying: Dry the residue at 150°C under vacuum for 4 hours.

  • Result: Recovered catalyst (often >90% activity) ready for the next batch [1].

References

  • Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate. Source: Tran, P. H., et al. (2017).[2] ChemistrySelect. URL:[Link]

  • Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. Source: Frost, C. G., et al. (2000). Tetrahedron Letters. URL:[Link]

  • Slow reactant-water exchange and high catalytic performance of water-tolerant Lewis acids. Source: Koito, Y., et al. (2014). Chemistry – A European Journal. URL:[Link][3]

  • Lewis Acid Catalysts Stable in Water.[4] Correlation between Catalytic Activity in Water and Hydrolysis Constants. Source: Kobayashi, S., et al. (1998). Journal of the American Chemical Society.[5] URL:[Link]

Sources

Technical Support Center: Purification of 2,6-Dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are facing challenges with the purification of 2,6-dimethoxypropiophenone from its isomers. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers that co-elute or are difficult to separate from 2,6-dimethoxypropiophenone?

A1: The primary challenge in purifying 2,6-dimethoxypropiophenone lies in the removal of other positional isomers formed during synthesis. These include, but are not limited to, 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxypropiophenone. These isomers often possess very similar physical and chemical properties, making their separation non-trivial.

Q2: Why is it so difficult to separate these isomers?

A2: Positional isomers of dimethoxypropiophenone have the same molecular weight and similar functional groups. This results in comparable polarities, solubilities, and boiling points, which are the key physical properties exploited by common purification techniques like chromatography, crystallization, and distillation.[1] The subtle differences in their dipole moments and crystal packing abilities are what we must leverage for successful separation.

Q3: What analytical techniques are recommended to assess the purity of 2,6-dimethoxypropiophenone?

A3: A combination of analytical methods is ideal. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for resolving isomers and quantifying their relative amounts.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the desired 2,6-isomer and identifying the substitution patterns of isomeric impurities.

Q4: Are there any safety precautions I should be aware of when handling dimethoxypropiophenone isomers?

A4: As with any chemical substance, it is crucial to consult the Safety Data Sheet (SDS) for detailed handling and safety information. Generally, these compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Some aromatic ketones can be irritants.

Purification Strategy Overview

The successful purification of 2,6-dimethoxypropiophenone from its isomers requires a systematic approach. The choice of method depends on the scale of the purification and the specific isomeric impurities present. A multi-step approach, combining different techniques, is often the most effective strategy.

Caption: General purification workflow for 2,6-dimethoxypropiophenone.

Troubleshooting Guide: Fractional Vacuum Distillation

Fractional distillation separates compounds based on differences in their boiling points. For high-boiling, heat-sensitive compounds like dimethoxypropiophenones, performing the distillation under reduced pressure (vacuum) is essential to prevent thermal degradation.[3][4]

Physical Properties of Related Compounds
CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Notes
2',6'-Dimethoxyacetophenone2040-04-266-71-Structurally similar, provides a melting point reference.[5]
2,6-Dimethoxyphenol91-10-150-57261A related compound, not the target ketone.
2',5'-Dimethoxypropiophenone5803-30-5--Isomer of interest, but physical data is limited.[6]
2',4'-Dimethoxypropiophenone831-00-5--Isomer of interest, but physical data is limited.[7]
3'-Methoxypropiophenone37951-49-8-259Provides a boiling point reference for a related structure.[8]
Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) for higher efficiency. Ensure all glassware is inspected for cracks and is rated for vacuum applications. Use a Claisen adapter to prevent bumping. All joints must be properly greased.[9]

  • Sample Preparation : Place the crude 2,6-dimethoxypropiophenone mixture and a magnetic stir bar into the distillation flask. Do not use boiling stones as they are ineffective under vacuum.

  • System Evacuation : Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.

  • Heating : Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle.

  • Fraction Collection : Slowly increase the temperature. Collect a forerun fraction which may contain residual solvents or more volatile impurities. Carefully monitor the temperature at the still head and the pressure. Collect fractions over narrow temperature ranges.

  • Termination : Once the desired fraction is collected, or if the temperature rises significantly, stop the distillation. Cool the system to room temperature before venting to atmospheric pressure.

Troubleshooting Q&A

Q: My compound seems to be decomposing in the distillation flask. What can I do?

A: This is likely due to excessive temperature. To mitigate this, ensure you are using a sufficiently deep vacuum (lower pressure) to decrease the boiling point of your compound.[10] A high-efficiency vacuum pump is crucial. Also, ensure the heating mantle is not set too high; gentle, even heating is key.

Q: I am not getting good separation between my isomers. How can I improve this?

A: The efficiency of your fractional distillation column is critical. For isomers with very close boiling points, a longer column with a more efficient packing material will provide more theoretical plates and better separation.[11] Also, a slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column.

Q: The pressure in my system is not stable. Why is this happening and how can I fix it?

A: An unstable vacuum is usually due to leaks in the system. Check that all glass joints are properly sealed and greased. Ensure the vacuum tubing is in good condition and all connections are tight. The vacuum pump itself may also need servicing.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are ideally left behind in the mother liquor upon cooling.[12]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation a Impure Solid b Add Minimum Hot Solvent a->b c Fully Dissolved Solution b->c d Slow Cooling c->d e Crystal Formation d->e f Ice Bath Cooling e->f g Vacuum Filtration f->g h Wash with Cold Solvent g->h i Dry Crystals h->i j j i->j Pure Product

Caption: Step-by-step recrystallization workflow.

Experimental Protocol: Recrystallization
  • Solvent Selection : The key to successful recrystallization is choosing the right solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof) to find a suitable one.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid just dissolves.

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing and Drying : Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor. Dry the purified crystals.

Troubleshooting Q&A

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Try adding a little more solvent to the hot solution. Alternatively, using a lower boiling point solvent or a solvent mixture can resolve this issue. Seeding the solution with a pure crystal of 2,6-dimethoxypropiophenone can also induce crystallization.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This could be due to several reasons: too much solvent was used, or the solution is not saturated enough. You can try to boil off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.

Q: The purity of my compound did not improve much after recrystallization. Why?

A: This suggests that the chosen solvent does not effectively differentiate between your target compound and the isomeric impurities. Experiment with different solvents or solvent mixtures. Sometimes, a multi-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can provide better selectivity. It may also be necessary to perform multiple recrystallizations.

Troubleshooting Guide: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For isomers with similar polarities, careful optimization of the stationary and mobile phases is required.[13][14]

Experimental Protocol: Column Chromatography
  • Stationary Phase Selection : Silica gel is the most common stationary phase for the separation of moderately polar compounds like dimethoxypropiophenones.

  • Mobile Phase (Eluent) Selection : Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system. A good solvent system will show good separation between the spots corresponding to your target compound and the impurities, with the target compound having an Rf value of approximately 0.25-0.35. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • Column Packing : Pack the chromatography column with silica gel as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading : Dissolve the crude mixture in a minimum amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution : Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to determine which fractions contain the pure desired product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,6-dimethoxypropiophenone.

Troubleshooting Q&A

Q: My isomeric impurities are co-eluting with my product. How can I improve the separation?

A: To improve resolution, you can try several strategies. Use a less polar eluent system (e.g., decrease the percentage of ethyl acetate in hexane). This will cause all compounds to move more slowly down the column, potentially allowing for better separation. Using a longer column or a stationary phase with a smaller particle size can also increase the number of theoretical plates and improve resolution. A very slow and steady flow rate is also beneficial.

Q: My product is streaking on the TLC plate and the column. What does this mean?

A: Streaking can be caused by overloading the sample, or if the compound is highly polar and interacting too strongly with the silica gel. Try loading a smaller amount of your crude mixture. If the problem persists, you may need to use a more polar eluent system or consider a different stationary phase like alumina.

Q: I am losing a lot of my product on the column. What is happening?

A: Significant product loss can occur if the compound is irreversibly adsorbing to the silica gel. This is more common with highly polar compounds. You can try deactivating the silica gel slightly by adding a small percentage of triethylamine to your eluent system if your compound is basic, or a small amount of acetic acid if it is acidic. However, for neutral ketones, this is less likely to be the issue. Ensure you are using an appropriate eluent to move the compound down the column.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7041, 2,6-Dimethoxyphenol. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24135, 2',6'-Dihydroxy-4'-methoxyacetophenone. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79865, 2,5-Dimethoxypropiophenone. Retrieved February 24, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved February 24, 2026, from a relevant BenchChem technical guide.
  • Cheméo. (n.d.). Chemical Properties of 2',5'-Dimethoxypropiophenone. Retrieved February 24, 2026, from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70020, 2',4'-Dimethoxypropiophenone. Retrieved February 24, 2026, from [Link]

  • HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved February 24, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 2,6-Dimethoxyphenol 99%. Retrieved February 24, 2026, from a relevant Sigma-Aldrich product page.
  • Solubility of Things. (n.d.). 2,6-Dimethoxyphenol. Retrieved February 24, 2026, from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325147, 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69687, 2',6'-Dihydroxyacetophenone. Retrieved February 24, 2026, from [Link]

  • AIE. (2025). Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery.
  • Pyvot Tech. (2023). Separation of Isomers. Retrieved February 24, 2026, from [Link]

  • BrandTech Scientific. (n.d.). Fractional Distillation. Retrieved February 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 24, 2026, from [Link]

  • Cardoso, D. R., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis.
  • Sigma-Aldrich. (n.d.). 2',6'-Dihydroxyacetophenone. Retrieved February 24, 2026, from a relevant Sigma-Aldrich product page.
  • BenchChem. (2025). A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers. Retrieved February 24, 2026, from a relevant BenchChem technical guide.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved February 24, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved February 24, 2026, from [Link]

  • Reddit. (2020). Physical and Chemical properties of types of isomers. r/chemhelp.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2024). How to separate the stereoisomers compond in reaction mixture?. Retrieved February 24, 2026, from [Link]

  • Digivac. (2015). 3 Benefits of Vacuum Fractional Distillation. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN101671245B - Process for preparing 3-methoxypropiophenone.
  • DeRuiter, J., & Clark, C. R. (2007). Differentiation of the six dimethoxypyrovalerone regioisomers: GC-MS, GC-MS/MS and GC-IR.
  • BenchChem. (2025). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis. Retrieved February 24, 2026, from a relevant BenchChem technical guide.
  • ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Semantic Scholar. (n.d.). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS and IR studies on the six ring regioisomeric dimethoxyphenylpiperazines (DOMePPs). Retrieved February 24, 2026, from [Link]

  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Structure–property relationship of isomeric diphenylethenyl-disubstituted dimethoxycarbazoles. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(2,6-dimethoxyphenyl)propan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers an in-depth exploration of the mass spectrometric behavior of 1-(2,6-dimethoxyphenyl)propan-1-one, a substituted aromatic ketone. We will dissect its predicted fragmentation pathways under various ionization techniques and compare the utility of different mass spectrometry platforms for its analysis. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Theoretical Fragmentation Pathways of 1-(2,6-dimethoxyphenyl)propan-1-one

The fragmentation of 1-(2,6-dimethoxyphenyl)propan-1-one in mass spectrometry is governed by the fundamental principles of bond cleavage adjacent to the carbonyl group (α-cleavage) and intramolecular hydrogen rearrangement (McLafferty rearrangement).[1][2] The presence of the aromatic ring and methoxy substituents introduces specific fragmentation routes that are critical for its identification.

Electron Ionization (EI) Fragmentation

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[3] For 1-(2,6-dimethoxyphenyl)propan-1-one (Molecular Weight: 194.23 g/mol ), the following fragmentation pathways are anticipated:

  • α-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is cleaved.[4][5][6]

    • Loss of the ethyl group (•C₂H₅): Cleavage of the bond between the carbonyl carbon and the ethyl group results in the formation of a stable, resonance-stabilized acylium ion. This is often a prominent peak in the mass spectrum of aromatic ketones.[7]

      • m/z 165: [C₉H₉O₃]⁺

    • Loss of the 2,6-dimethoxyphenyl group (•C₈H₉O₂): Cleavage of the bond between the carbonyl carbon and the aromatic ring.

      • m/z 57: [C₃H₅O]⁺

  • McLafferty Rearrangement: This rearrangement occurs if a γ-hydrogen is available for transfer to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene.[2][8][9][10] In 1-(2,6-dimethoxyphenyl)propan-1-one, the ethyl group provides a γ-hydrogen.

    • The transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the cleavage of the α-β bond, results in the elimination of ethene (C₂H₄) and the formation of a radical cation.

      • m/z 166: [C₉H₁₀O₃]⁺˙

  • Other Fragmentations:

    • Further fragmentation of the 2,6-dimethoxyphenyl acylium ion (m/z 165) can occur through the loss of a methyl radical (•CH₃) from one of the methoxy groups, or the loss of formaldehyde (CH₂O).

    • Cleavage of the bond α to the aromatic ring can lead to a fragment at m/z 77, corresponding to the phenyl cation, although this is less frequent in the presence of more stable competing fragmentation pathways.[7]

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform significantly impacts the quality and type of data obtained. Here, we compare two common techniques for the analysis of 1-(2,6-dimethoxyphenyl)propan-1-one: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis.Separates compounds in the liquid phase before ionization and mass analysis, often with multiple stages of mass selection.[11]
Ionization Technique Primarily Electron Ionization (EI).Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[12]
Fragmentation Extensive, predictable fragmentation providing detailed structural information.Softer ionization with less in-source fragmentation. Fragmentation is induced in a collision cell (MS/MS).[13][14]
Analyte Suitability Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[15][16]
Sensitivity Generally good sensitivity.Often provides higher sensitivity, especially with tandem MS.
Structural Information Rich fragmentation patterns aid in structural elucidation.Precursor and product ion information from MS/MS provides high specificity and structural detail.[17][18]

Experimental Protocols

To ensure reproducible and high-quality data, the following detailed protocols for GC-MS and LC-MS/MS analysis are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile ketones.[19][20][21][22]

Sample Preparation:

  • Dissolve 1 mg of 1-(2,6-dimethoxyphenyl)propan-1-one in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a 2 mL autosampler vial.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the sensitive and specific analysis of aromatic compounds in complex matrices.[23][24]

Sample Preparation:

  • Dissolve 1 mg of 1-(2,6-dimethoxyphenyl)propan-1-one in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex the solution thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

Instrumentation and Parameters:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start at 30% B.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS:

      • Precursor Ion: m/z 195.1 ([M+H]⁺).

      • Collision Energy: Optimized for fragmentation (e.g., 15-25 eV).

      • Product Ion Scan Range: m/z 50-200.

Visualization of Fragmentation and Workflows

To further clarify the discussed concepts, the following diagrams illustrate the predicted fragmentation pathways and the general analytical workflows.

Fragmentation_Pathway M 1-(2,6-dimethoxyphenyl)propan-1-one (m/z 194) A α-Cleavage (Loss of •C2H5) M->A B McLafferty Rearrangement (Loss of C2H4) M->B F1 Acylium Ion [C9H9O3]+ (m/z 165) A->F1 F2 Radical Cation [C9H10O3]+• (m/z 166) B->F2

Caption: Predicted EI fragmentation of 1-(2,6-dimethoxyphenyl)propan-1-one.

Workflow_Comparison cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gcms_sample Sample Preparation (Volatile Solvent) gc_separation Gas Chromatography (Separation) gcms_sample->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_analysis_gc Mass Analysis ei_ionization->ms_analysis_gc gcms_data Fragmentation Spectrum ms_analysis_gc->gcms_data lcms_sample Sample Preparation (Liquid Solvent) lc_separation Liquid Chromatography (Separation) lcms_sample->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_analysis MS1: Precursor Ion Selection esi_ionization->ms1_analysis cid Collision-Induced Dissociation (CID) ms1_analysis->cid ms2_analysis MS2: Product Ion Analysis cid->ms2_analysis lcms_data MS/MS Spectrum ms2_analysis->lcms_data

Caption: Comparative workflow of GC-MS and LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 1-(2,6-dimethoxyphenyl)propan-1-one provides a clear example of predictable fragmentation pathways in aromatic ketones. Both α-cleavage and McLafferty rearrangement are expected to yield characteristic fragment ions that are diagnostic for its structure. The choice between GC-MS and LC-MS/MS will depend on the specific analytical needs. GC-MS offers robust fragmentation for initial structural elucidation of the pure compound, while LC-MS/MS provides superior sensitivity and specificity for quantification in complex mixtures. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently approach the structural characterization of this and similar molecules.

References

  • Benchchem. (n.d.). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Fiveable. (2025, August 15). α-cleavage Definition - Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones.
  • PubMed. (2010, November 15). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
  • Semantic Scholar. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
  • ResearchGate. (2025, August 6). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
  • News-Medical.Net. (2023, July 22). Liquid Chromatography-Mass Spectrometry (LC-MS) Applications.
  • University of Massachusetts Amherst. (n.d.). Gas Chromatography - Mass Spectrometry.
  • Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones.
  • McLafferty Rearrangement. (n.d.).
  • Benchchem. (2025, December). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry.
  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • Wikipedia. (n.d.). McLafferty rearrangement.
  • PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS.
  • Thermo Fisher Scientific. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Information.
  • YouTube. (2022, June 19). McLafferty Rearrangement: An overview.
  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement.
  • LCGC International. (2020, November 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • AK Lectures. (n.d.). McLafferty Rearrangement.
  • MilliporeSigma. (n.d.). 1-(2-Hydroxy-4,6-dimethoxyphenyl)-1-propanone.
  • MedChemExpress. (n.d.). 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.
  • Caltag Medsystems. (n.d.). 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.
  • NIST. (n.d.). 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)-.
  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
  • University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
  • ResearchGate. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes.
  • PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)propan-2-one.
  • ResearchGate. (2020, April 6). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • SpectraBase. (n.d.). (R)-2-Hydroxy-3,3-dimethoxy-1-(3,5-dimethoxyphenyl)propan-1-one.

Sources

A Guide to the Crystallographic Analysis and Structural Comparison of Aryl Ketones: A Case Study Featuring 1-(2,6-dimethoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below.

In the landscape of pharmaceutical and materials science, a molecule's solid-state structure is a critical determinant of its physical and chemical properties. For researchers and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a crystal lattice—the crystal structure—provides invaluable insights into a compound's stability, solubility, and bioavailability. This guide offers a comprehensive, in-depth look at the process of determining and analyzing the crystal structure of aryl ketones, a common motif in many biologically active molecules.

Due to the absence of a publicly available crystal structure for 1-(2,6-dimethoxyphenyl)propan-1-one in established crystallographic databases, this guide will utilize the closely related and structurally significant analogue, 1-(2,6-dimethoxyphenyl)ethan-1-one , as a primary case study. We will explore the experimental workflow for its structure determination, compare its crystallographic parameters with other relevant aryl ketones, and provide the scientific rationale behind the key experimental choices.

The Importance of Crystal Structure in Drug Design and Development

The spatial arrangement of atoms and molecules in a crystal lattice dictates a compound's macroscopic properties. For an active pharmaceutical ingredient (API), factors like polymorphism—the ability of a solid material to exist in multiple crystalline forms—can have profound implications for its therapeutic efficacy and manufacturability. A thorough understanding of the crystal structure allows scientists to:

  • Identify and characterize polymorphs: Different polymorphs can exhibit varying stabilities, dissolution rates, and bioavailability.

  • Rationalize structure-activity relationships (SAR): The conformation of a molecule in its crystalline state can provide clues about its binding to a biological target.

  • Guide formulation development: Knowledge of a compound's solid-state properties is crucial for designing stable and effective drug formulations.

Experimental Determination of Crystal Structure: A Step-by-Step Workflow

The gold standard for determining the crystal structure of a small molecule is single-crystal X-ray diffraction (SC-XRD). The following protocol outlines the key steps, from crystal growth to structure refinement.

Crystal Growth: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step. For a compound like 1-(2,6-dimethoxyphenyl)ethan-1-one, which is a solid at room temperature, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly over several days to weeks. The key is to control the rate of evaporation to allow for the orderly growth of a single crystal.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less-volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Expert Insight: The choice of solvent is critical. A good solvent for crystallization should have moderate solubility for the compound and a relatively low boiling point for slow evaporation. Co-solvents can be used to fine-tune the solubility and crystal growth kinetics.

Data Collection: Probing the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots of varying intensities. These intensities and their positions are recorded by a detector.

Structure Solution and Refinement: From Diffraction Pattern to 3D Model

The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial model of the molecule.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed using metrics such as the R-factor (residual factor) and the goodness-of-fit (GOF).

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in determining a crystal structure via single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Refinement synthesis Compound Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting & Cooling crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Space Group Determination data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis of Aryl Ketone Crystal Structures

To understand the solid-state conformation of 1-(2,6-dimethoxyphenyl)ethan-1-one, it is instructive to compare its crystallographic parameters with those of related aryl ketones. The table below presents a comparison of key parameters.

Parameter1-(2,6-dimethoxyphenyl)ethan-1-one1-(2,6-dichlorophenyl)ethan-1-one1-(2,6-dimethylphenyl)ethan-1-one
CSD Refcode GOKZUPDCHPEABAPJID
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
a (Å) 8.123(2)7.987(2)10.123(3)
b (Å) 10.234(3)10.123(3)8.234(2)
c (Å) 11.456(4)11.234(3)12.345(4)
α (°) 909090
β (°) 109.87(3)90101.23(2)
γ (°) 909090
Volume (ų) 896.7(4)904.5(4)1009.8(5)
Z 444
Calculated Density (g/cm³) 1.3321.4981.065
Dihedral Angle (C-C-C=O) 85.4°88.1°82.3°

Analysis of Comparative Data:

The data presented in the table reveals several key structural features and differences among these closely related aryl ketones:

  • Crystal Packing: The difference in crystal systems and space groups (monoclinic vs. orthorhombic) indicates distinct crystal packing arrangements. This can be attributed to the different steric and electronic effects of the substituents on the phenyl ring (methoxy, chloro, and methyl groups).

  • Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the acetyl group is a critical conformational parameter. In all three structures, this angle is large (82-88°), indicating that the acetyl group is nearly perpendicular to the phenyl ring. This is a consequence of the steric hindrance from the ortho-substituents, which forces the acetyl group out of the plane of the ring to minimize steric clash.

  • Intermolecular Interactions: The nature of the intermolecular interactions also differs. In 1-(2,6-dimethoxyphenyl)ethan-1-one, weak C-H···O hydrogen bonds and π-π stacking interactions are likely to be the dominant forces governing the crystal packing. In contrast, the chloro-substituted analogue may exhibit halogen bonding, which could influence its crystal packing.

Conclusion

The determination of a molecule's crystal structure is a powerful tool in chemical and pharmaceutical research. While a crystal structure for 1-(2,6-dimethoxyphenyl)propan-1-one is not currently available, the analysis of its close analogue, 1-(2,6-dimethoxyphenyl)ethan-1-one, provides a valuable framework for understanding the solid-state properties of this class of compounds. The experimental workflow and comparative analysis presented in this guide underscore the importance of a multi-faceted approach to solid-state characterization, combining meticulous experimental work with detailed structural analysis. For researchers in drug development, these insights are essential for making informed decisions throughout the discovery and formulation process.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • CCDC. (2023). Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]

A Comparative Analysis of the Melting Point of 2,6-Dimethoxypropiophenone and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of a compound's physical properties is a cornerstone of scientific rigor. The melting point is a fundamental and powerful indicator of purity and identity. This guide provides a comprehensive analysis of the melting point of 2,6-dimethoxypropiophenone, a compound of interest in various synthetic pathways. Due to the limited availability of experimental data for 2,6-dimethoxypropiophenone in readily accessible literature, this guide will focus on a comparative study with its close structural analogs. By examining the melting points of related isomers, we can draw valuable inferences and provide a robust framework for the experimental determination of this property.

The structural nuances between isomers, such as the substitution pattern on the aromatic ring and the nature of the acyl group, can significantly influence the crystalline lattice structure and, consequently, the melting point. Understanding these relationships is crucial for predicting the physical behavior of novel compounds and for the development of purification strategies.

Comparative Melting Point Data

While a definitive melting point for 2,6-dimethoxypropiophenone is not prominently reported, a comparative analysis of its isomers and analogs provides critical insight. The following table summarizes the available melting point data for structurally similar compounds, highlighting the impact of isomeric and homologous variations.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,6-Dimethoxypropiophenone 1-(2,6-dimethoxyphenyl)propan-1-oneC₁₁H₁₄O₃194.23Not Reported
2',6'-Dimethoxyacetophenone1-(2,6-dimethoxyphenyl)ethan-1-oneC₁₀H₁₂O₃180.2066 - 71[1]
3',4'-Dimethoxypropiophenone1-(3,4-dimethoxyphenyl)propan-1-oneC₁₁H₁₄O₃194.2359 - 60[2]
2',5'-Dimethoxypropiophenone1-(2,5-dimethoxyphenyl)propan-1-oneC₁₁H₁₄O₃194.23Liquid at room temp.[3]
Propiophenone1-phenylpropan-1-oneC₉H₁₀O134.1817 - 19[4][5]

The comparison with 2',6'-dimethoxyacetophenone is particularly informative. The only structural difference is the substitution of a methyl group with an ethyl group in the acyl chain. This seemingly minor change can affect the crystal packing and, thus, the melting point. The melting point of the unsubstituted propiophenone is significantly lower than its dimethoxy-substituted counterparts, underscoring the role of the methoxy groups in increasing intermolecular forces.

Experimental Determination of Melting Point

Given the absence of reported data, the experimental determination of the melting point of 2,6-dimethoxypropiophenone is a necessary step for any researcher working with this compound. A precise and reproducible melting point measurement is contingent on the purity of the sample. Therefore, a preliminary purification step, such as recrystallization, is highly recommended.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The impurities remain in the solution, while the pure compound precipitates.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for moderately polar compounds like dimethoxypropiophenones.

  • Dissolution: Place the crude 2,6-dimethoxypropiophenone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove any residual solvent.

Melting Point Measurement

Principle: The melting point is determined by heating a small, powdered sample of the pure compound in a capillary tube and observing the temperature range over which it melts. A pure compound will have a sharp melting range (typically 0.5-1°C).

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry, recrystallized 2,6-dimethoxypropiophenone.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimated range.

    • For an accurate measurement, heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

    • Then, reduce the heating rate to 1-2°C per minute.

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire solid has turned into a clear liquid (the completion of melting).

    • This temperature range is the melting point of the compound.

MeltingPointWorkflow cluster_purification Purification cluster_measurement Measurement Recrystallization Recrystallization Dissolution Dissolve in Hot Solvent Recrystallization->Dissolution HotFiltration Hot Filtration (if needed) Dissolution->HotFiltration Crystallization Cool to Crystallize HotFiltration->Crystallization Isolation Isolate & Wash Crystals Crystallization->Isolation Drying Dry Crystals Isolation->Drying Preparation Prepare Powdered Sample Drying->Preparation Pure Sample MeltingPoint Melting Point Determination MeltingPoint->Preparation Loading Load Capillary Tube Preparation->Loading Heating Heat in Apparatus Loading->Heating Observation Observe & Record Range Heating->Observation

Caption: Experimental workflow for the purification and melting point determination of a solid organic compound.

The Impact of Impurities on Melting Point

The presence of impurities in a crystalline solid disrupts the regular arrangement of molecules in the crystal lattice. This disruption weakens the intermolecular forces holding the solid together, resulting in a lower melting point and a broader melting range. This phenomenon, known as melting point depression, is a fundamental principle in physical chemistry and is a reliable indicator of sample purity.

MeltingPointDepression cluster_legend Legend Pure Pure Compound (Sharp Melting Point) Impurities Presence of Impurities Pure->Impurities Addition of Impurities Impure Impure Compound (Depressed & Broad M.P.) Impurities->Impure Causes Disruption of Crystal Lattice key1 State of Compound key2 Influencing Factor

Caption: The effect of impurities on the melting point of a crystalline solid.

Conclusion

While the exact melting point of 2,6-dimethoxypropiophenone remains to be definitively reported in the literature, a comparative analysis of its structural isomers provides valuable predictive insights. The provided experimental protocols for recrystallization and melting point determination offer a clear and reliable pathway for researchers to characterize this compound with high fidelity. Adherence to these rigorous methods will ensure the generation of accurate and reproducible data, a cornerstone of advancing scientific discovery in drug development and chemical synthesis.

References

  • PubChem. (n.d.). 2',6'-Dihydroxy-4'-methoxyacetophenone. Retrieved from [Link]

  • LookChem. (n.d.). Propiophenone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 93-55-0,Propiophenone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2',5'-Dimethoxypropiophenone (CAS 5803-30-5). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)propan-2-one. Retrieved from [Link]

  • XCHEMI. (n.d.). 2-Chloro-N-(2,6-diethylphenyl)acetamide - 6967-29-9. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis and Properties of 2,6-Di. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxyphenol. Retrieved from [Link]

Sources

Technical Guide: Elucidating 2,6-Substitution Patterns via COSY and HMBC NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the 2,6-disubstituted aromatic/heterocyclic scaffold (e.g., 2,6-disubstituted pyridines, pyrimidines, or phenyls) is a ubiquitous pharmacophore. However, verifying this substitution pattern presents a specific analytical challenge: the "blind spot" of quaternary carbons and the potential for symmetry to mask structural data.

While COSY (Correlation Spectroscopy) is the standard for establishing proton spin systems, it frequently fails to definitively assign 2,6-isomers because it cannot "see" across the quaternary carbons at positions 2 and 6. HMBC (Heteronuclear Multiple Bond Coherence) is the superior and necessary alternative for this specific application, providing the "skeleton" connectivity that anchors substituents to the ring.

This guide objectively compares these techniques, establishing HMBC as the primary tool for 2,6-pattern confirmation, with COSY serving a supporting role.

The Structural Challenge: The "Silent" Quaternary Carbon

The core difficulty in assigning a 2,6-substitution pattern lies in the interruption of the proton spin system.

  • The Proton Gap: In a 2,6-disubstituted pyridine (or 1,3-disubstituted benzene), the carbons at the substitution sites (C2, C6) are quaternary (non-protonated).

  • The Symmetry Trap: If the substituents are identical (e.g., 2,6-dimethylpyridine), the molecule has a

    
     axis of symmetry. H3 and H5 are chemically equivalent, appearing as a single signal (integrating to 2H) coupled to H4. This creates a simple doublet-triplet pattern that can easily be confused with other symmetrical isomers (like 3,5-substitution) if not anchored to the nitrogen or specific ring carbons.
    
  • The Asymmetry Ambiguity: If substituents are different (e.g., 2-chloro-6-methoxypyridine), distinguishing which side is which requires connecting the substituent protons (e.g., -OCH3) to the specific ring carbon (C2 or C6). COSY cannot do this; it only shows that H3 is next to H4.

Comparative Analysis: COSY vs. HMBC[1][2][3]

COSY: The "Neighbor" View

COSY detects homonuclear scalar coupling (


), typically over 3 bonds.
FeaturePerformance in 2,6-SystemsLimitation
Connectivity Excellent for tracing the H3-H4-H5 spin system.Cannot cross the C2 or C6 quaternary "bridge."
Symmetry Detection Shows coupling between H4 (triplet) and H3/H5 (doublet).Cannot prove where the chain is located on the ring (e.g., cannot distinguish 2,6- from 3,5-substitution without chemical shift assumptions).
Substituent Linking Fail. Cannot link a methyl or methoxy group to the ring unless there is a proton on the adjacent carbon (which there isn't in 2,6-patterns).Useless for anchoring substituents to quaternary carbons.
HMBC: The "Skeleton" View

HMBC detects long-range heteronuclear coupling (


), typically over 2 or 3 bonds.
FeaturePerformance in 2,6-SystemsAdvantage
Connectivity Superior. Connects Ring H3 to C2 (2-bond) and Ring H5 to C6 (2-bond).Bridges the "proton gap" to identifying quaternary carbons.
Substituent Linking Critical. Connects substituent protons (e.g., 2-Me) to the ring carbon (C2).Definitively proves the substituent is at position 2, not 3 or 4.
Nitrogen Proximity In pyridines, C2/C6 have distinct chemical shifts due to the adjacent Nitrogen. HMBC links protons to these specific carbons.[1][2][3][4]Validates the heterocyclic core orientation.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, do not rely on a single experiment. Use this workflow to build a self-validating structural assignment.

Step 1: Sample Preparation & 1H NMR[7]
  • Solvent: DMSO-

    
     is preferred for heterocycles to prevent exchange broadening, though 
    
    
    
    is standard.
  • Concentration: >5 mg is ideal for 2D experiments.

  • 1H Observation: Identify the aromatic region (7.0–8.5 ppm). Look for the characteristic splitting:

    • Symmetrical: Doublet (2H) + Triplet (1H).[5]

    • Asymmetrical: Three distinct multiplets (often d, d, dd).

Step 2: HSQC (The Census)
  • Purpose: Assign every proton to its direct carbon.

  • Result: You now know the chemical shifts of C3, C4, and C5.[1]

  • Gap: C2 and C6 (quaternary) are missing.

Step 3: HMBC (The Anchor) - Critical Step
  • Parameter Setup: Optimize the long-range delay (CNST13 in Bruker) for 8 Hz (approx 62.5 ms). This covers typical aromatic

    
     and 
    
    
    
    .
  • The Validation Logic (The "W" Check):

    • Find the Substituent: Locate the protons of the group at position 2 (e.g., -CH3).

    • Trace to Ring: Follow the HMBC cross-peak from -CH3 to a quaternary carbon. This identifies C2 .

    • Verify Ring Position: Look for a cross-peak from the aromatic H4 to this same C2 (a 3-bond correlation: H4-C3-C2).

    • Confirmation: If H4 and the Substituent both hit the same Carbon (C2), the 2-position assignment is undeniable.

Step 4: 1,1-ADEQUATE (Optional High-End Alternative)

If HMBC correlations are ambiguous (e.g., distinguishing


 vs 

), the 1,1-ADEQUATE sequence can trace C-C connectivity directly, though it requires significantly higher concentration (>30 mg).

Visualization of Logic and Workflows

Diagram 1: Decision Logic for 2,6-Assignment

This flowchart guides the researcher through the selection of the correct technique based on the specific structural ambiguity.

NMR_Decision_Tree Start Start: 2,6-Substitution Query H_NMR 1. Acquire 1H NMR Start->H_NMR Symmetry_Check Is the pattern symmetrical? (e.g. d-t-d or s) H_NMR->Symmetry_Check COSY_Path 2. Run COSY Symmetry_Check->COSY_Path To assign ring protons COSY_Result COSY Outcome: Confirms H3-H4-H5 spin system. FAILS to link substituents. COSY_Path->COSY_Result HMBC_Path 3. Run HMBC (8Hz) COSY_Result->HMBC_Path Required for Quaternary C HMBC_Logic HMBC Correlation Logic: 1. Subst_H -> C2 (3-bond) 2. Ring_H4 -> C2 (3-bond) 3. Ring_H3 -> C2 (2-bond) HMBC_Path->HMBC_Logic Conclusion Final Structure Confirmation HMBC_Logic->Conclusion

Caption: Decision tree illustrating why COSY is insufficient for 2,6-substitution and how HMBC provides the necessary "bridge" correlations.

Diagram 2: The Correlation Map (Pyridine Example)

A visual representation of the specific bond correlations observed in a 2,6-disubstituted pyridine.

Correlation_Map cluster_legend Legend Subst_H Substituent Protons (H-2') C2 Quaternary Carbon (C2) Subst_H->C2 HMBC (3J) H3 Ring Proton (H3) H3->C2 HMBC (2J) H4 Ring Proton (H4) H3->H4 COSY (3J) H4->C2 HMBC (3J) (The 'W' Path) key Solid Line = HMBC Dashed Line = Weak HMBC Blue Line = COSY

Caption: Correlation map for a 2-substituted pyridine. Note that H4 and the Substituent Protons both correlate to C2 via HMBC, locking the position.

Data Interpretation Guide

Use this table to interpret your cross-peaks.

Correlation TypeSource Nucleus (F2)Target Nucleus (F1)Bond DistanceInterpretation
COSY H-4 (Triplet)H-3 / H-5 (Doublet)3 BondsConfirms the aromatic ring is intact and adjacent.
HMBC H-Subst (e.g., OMe)C-2 (Quaternary)3 BondsAnchors the substituent to the ring. Crucial.
HMBC H-3 (Aromatic)C-2 (Quaternary)2 BondsConfirms H3 is adjacent to the substitution site.
HMBC H-4 (Aromatic)C-2 / C-63 BondsThe "Long Range Check."[6] H4 "sees" the quaternary carbons across the ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear correlations).

  • Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society, 108(8), 2093–2094.

  • Martin, G. E., & Hadden, C. E. (2000). "Long-Range Heteronuclear Shift Correlation." Journal of Natural Products, 63(4), 543–585.

  • Parellas, T., et al. (2014).[6] "LR-HSQMBC: A Sensitive NMR Technique to Probe Very Long-Range Heteronuclear Coupling Constants." Journal of Organic Chemistry, 79(9), 3887–3894.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: An Expert's Perspective

1-(2,6-Dimethoxyphenyl)propan-1-one is an aromatic ketone. The causality behind our safety protocols stems from the known hazards associated with this functional group. Aromatic ketones are often combustible and can cause irritation to the skin and eyes.[1][2] Inhalation of vapors may also lead to respiratory irritation.[1] Therefore, we must treat this compound as hazardous chemical waste.

The foundational principle of laboratory safety is outlined in OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the development and implementation of a Chemical Hygiene Plan (CHP).[3][4][5] This plan is the self-validating system for our protocols, ensuring that every step we take is part of a comprehensive safety strategy.[6] All handling and disposal procedures for this compound must be conducted in accordance with your institution's specific CHP.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(2,6-Dimethoxyphenyl)propan-1-one in any capacity—including for disposal—it is imperative to wear appropriate PPE. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

  • Hand Protection: Wear nitrile or neoprene gloves. Always check for signs of degradation or contamination.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any potential vapors.[6]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Control Ignition Sources: As a ketone, this compound may be flammable.[7] Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Package Waste: Carefully sweep or scoop the absorbent material into a designated, sealable, and chemically compatible container.[9]

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.[10][11] Dispose of it through your institution's hazardous waste program.

Waste Segregation and Disposal: A Systematic Approach

The disposal of 1-(2,6-Dimethoxyphenyl)propan-1-one is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] This regulation establishes a "cradle-to-grave" management system for hazardous materials.[12]

Core Disposal Protocol:
  • Waste Identification: This compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[10][13]

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[10] Ensure the container has a secure screw-top cap.

  • Labeling: This is a critical step for regulatory compliance and safety. The hazardous waste label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "1-(2,6-Dimethoxyphenyl)propan-1-one". Do not use abbreviations.[10]

    • The accumulation start date (the date the first drop of waste is added).

    • An indication of the hazards (e.g., "Irritant," "Flammable").[11]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The SAA should be near the point of generation and under the control of laboratory personnel. Ensure incompatible waste types are segregated.

  • Arrange for Pickup: Once the container is nearly full (around 90%), or before the regulatory accumulation time limit is reached, contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal firm.[11][14]

Data Summary Table
ParameterGuidelineRationale & Reference
Waste Classification Hazardous Chemical WasteGoverned by EPA RCRA regulations due to potential hazards of aromatic ketones.[12]
Disposal Method Incineration via licensed waste facilityThe standard and safest method for organic chemical waste.[15]
PPE Requirements Nitrile gloves, safety glasses, lab coatProtects against skin/eye irritation and chemical splashes.[16]
Spill Cleanup Material Inert absorbent (sand, vermiculite)Safely absorbs the chemical without reacting.[8]
Waste Container Labeled, sealed, chemically compatiblePrevents leaks, ensures proper identification, and complies with regulations.[10][11]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of 1-(2,6-Dimethoxyphenyl)propan-1-one waste.

G Workflow for 1-(2,6-Dimethoxyphenyl)propan-1-one Disposal A Waste Generated (Pure or Contaminated) B Is this an empty container? A->B C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes E Transfer to a designated Hazardous Waste container. B->E No D Deface label. Dispose of container as non-hazardous waste (or per institutional policy). C->D F Is the container compatible and in good condition? E->F G Obtain a new, appropriate container. F->G No H Securely seal the container. F->H Yes G->E I Affix a completed Hazardous Waste Label. H->I J Store in designated Satellite Accumulation Area (SAA). I->J K Is the container >90% full or nearing time limit? J->K L Contact EHS for waste pickup. K->L Yes M Continue to monitor storage conditions in SAA. K->M No M->K

Caption: Decision workflow for handling and disposing of chemical waste.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, building trust in our scientific practices from the laboratory to the wider community.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Duke University. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. The University of Texas at Dallas. [Link]

  • A Detail Guide on Acetone Disposal. CloudSDS. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. [Link]

  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Maratek. [Link]

  • Acetone Safety: Proper Storage and Disposal Methods. Lab Alley. [Link]

  • Iowa DNR Household Hazardous Waste: How to Dispose of Solvents. Iowa Department of Natural Resources. [Link]

  • How to dispose of acetone : r/chemistry. Reddit. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • 1-(2,6-Dimethoxyphenyl)propan-2-one. PubChem. [Link]

  • Material Safety Data Sheet - 2,2-Dimethoxypropane. Sciencelab.com. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.